molecular formula C10H9ClO3 B1309603 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 852851-89-9

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No.: B1309603
CAS No.: 852851-89-9
M. Wt: 212.63 g/mol
InChI Key: PFMDPBFEHLDZOY-UHFFFAOYSA-N
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Description

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMDPBFEHLDZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to present substituents in a defined spatial orientation make it an attractive template for designing ligands for a variety of biological targets. This guide focuses on a specific, functionalized derivative: 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS Number: 852851-89-9 ).

The introduction of a chlorine atom at the 9-position and a carbaldehyde group at the 7-position significantly enhances the synthetic utility and potential biological relevance of the parent scaffold. The chlorine atom can modulate the electronic properties of the aromatic ring and introduce favorable hydrophobic interactions with target proteins. The aldehyde functionality serves as a versatile chemical handle for a wide range of synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery campaigns.

This document provides a comprehensive overview of this compound, from its fundamental properties and proposed synthetic routes to its potential applications as a key building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific compound is not extensively published, we can deduce its key properties based on its structure and data from analogous compounds.

Calculated Physicochemical Properties
PropertyValue
CAS Number 852851-89-9
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
IUPAC Name This compound
Canonical SMILES C1COC2=C(C=C(C=C2Cl)C=O)OC1
Predicted XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Predicted Spectroscopic Signatures

A crucial aspect of synthesizing and utilizing a novel compound is its characterization. Below are the expected spectroscopic features for this compound, which are essential for its identification and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehydic Proton: A singlet peak is expected in the downfield region (δ 9.8-10.0 ppm).

    • Aromatic Protons: Two singlets (or narrow doublets with very small coupling constants) would be anticipated in the aromatic region (δ 7.5-7.8 ppm), corresponding to the protons at the 6 and 8 positions of the benzodioxepine ring.

    • Dioxepine Ring Protons: The protons of the seven-membered ring would likely appear as two triplets in the region of δ 4.2-4.5 ppm (for the -OCH₂- groups) and a quintet around δ 2.1-2.3 ppm (for the central -CH₂- group).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum (δ 190-192 ppm).

    • Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 115-160 ppm. The carbon bearing the chlorine atom (C9) and the oxygen-substituted carbons (C5a and C9a) would be in the more downfield portion of this range.

    • Dioxepine Ring Carbons: The ether-linked carbons (-OCH₂-) would resonate around δ 70-72 ppm, while the central methylene carbon (-CH₂-) would be further upfield, around δ 30-33 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

    • C-H Stretch (Aldehyde): Two characteristic, weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

    • Aromatic C=C Stretches: Medium intensity bands would appear in the 1550-1600 cm⁻¹ region.

    • C-O-C Stretch (Ether): Strong bands are expected in the 1200-1250 cm⁻¹ region.

    • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, would indicate the presence of the chloro-substituent.

Synthesis and Mechanistic Rationale

While specific literature on the synthesis of this compound is scarce, a highly logical and practical synthetic route can be devised from its corresponding carboxylic acid, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 855991-71-8) , which is commercially available.[1][2] This approach involves a two-step reduction-oxidation sequence.

Proposed Synthetic Pathway from Carboxylic Acid

Synthesis_Pathway start 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS: 855991-71-8) intermediate (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol start->intermediate Step 1: Reduction Reagents: LiAlH₄ or BH₃·THF Solvent: Dry THF product This compound (CAS: 852851-89-9) intermediate->product Step 2: Oxidation Reagents: PCC or Dess-Martin Periodinane Solvent: DCM

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Reduction of the Carboxylic Acid to a Primary Alcohol
  • Causality of Experimental Choice: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice, though it requires strictly anhydrous conditions and careful handling. A milder and safer alternative is borane-tetrahydrofuran complex (BH₃·THF), which also efficiently reduces carboxylic acids. The choice between them often depends on the scale of the reaction and the available laboratory infrastructure.

  • Self-Validating Protocol:

    • To a solution of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of BH₃·THF (approx. 1.5-2.0 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1M hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can be purified by column chromatography on silica gel.

Step 2: Oxidation of the Primary Alcohol to the Aldehyde
  • Causality of Experimental Choice: The oxidation of a primary alcohol to an aldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, typically used in dichloromethane (DCM). A more modern and often preferred alternative is the Dess-Martin periodinane (DMP), which offers milder reaction conditions and simpler workup procedures.[3]

  • Self-Validating Protocol (using Dess-Martin Periodinane):

    • Dissolve the (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add Dess-Martin periodinane (1.1-1.2 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously until the organic layer becomes clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the pure this compound.

Potential Applications in Drug Discovery

The title compound is a valuable building block for creating libraries of more complex molecules for high-throughput screening. The aldehyde group is a key functional group that allows for a multitude of subsequent chemical reactions.

Derivatization Workflow

Derivatization_Workflow aldehyde This compound reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) aldehyde->reductive_amination wittig_reaction Wittig Reaction (Ph₃P=CHR) aldehyde->wittig_reaction grignard_reaction Grignard/Organolithium Addition (R-MgBr or R-Li) aldehyde->grignard_reaction amines Substituted Amines reductive_amination->amines alkenes Substituted Alkenes wittig_reaction->alkenes sec_alcohols Secondary Alcohols grignard_reaction->sec_alcohols

Sources

An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document collates available data on its structural features, and while specific experimental data is limited, this guide infers its reactivity and spectral characteristics based on analogous compounds and established principles of organic chemistry. Plausible synthetic routes are detailed, offering a practical framework for its laboratory preparation. Furthermore, the known biological activities of the broader benzodioxepine class of compounds are discussed to highlight the potential significance of this particular derivative in drug discovery and development.

Introduction: The Benzodioxepine Scaffold

The 1,5-benzodioxepine heterocyclic system is a prominent structural motif in a variety of biologically active molecules. Its unique conformational flexibility, conferred by the seven-membered dioxepine ring fused to a benzene ring, allows for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial and cardiovascular effects. The introduction of various substituents onto the benzodioxepine core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile platform for drug design. This guide focuses on a specific derivative, this compound, which incorporates both a reactive aldehyde group and a chlorine substituent, features that are of significant interest in the synthesis of more complex molecular architectures.

Physicochemical and Structural Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 852851-89-9[1]
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
Canonical SMILES C1COC2=C(C=C(C=C2Cl)C=O)OC1N/A
Physical Form Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.Inferred

Synthesis and Methodologies

The synthesis of this compound is not explicitly detailed in readily available literature. However, its structure lends itself to established synthetic transformations, particularly electrophilic aromatic substitution reactions for the introduction of the aldehyde group onto the benzodioxepine core. The starting material for these proposed syntheses would be 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

Proposed Synthetic Pathways for Formylation

The introduction of a formyl group onto an activated aromatic ring can be achieved through several classic organic reactions. The ether linkages of the dioxepine ring are electron-donating, thus activating the aromatic ring towards electrophilic substitution. The primary challenge is controlling the regioselectivity of the formylation.

A. Vilsmeier-Haack Reaction: This is a reliable method for the formylation of electron-rich aromatic compounds.[2][3] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

  • Causality: The Vilsmeier reagent is a mild electrophile that attacks the electron-rich aromatic ring. The regioselectivity will be directed by the activating ether groups.

B. Duff Reaction: This reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid catalyst, typically in a glycerol or acetic acid medium.[4][5] It is particularly effective for the ortho-formylation of phenols, but can also be applied to other activated aromatic systems.

  • Causality: The reaction proceeds through the formation of an iminium ion intermediate which then undergoes hydrolysis to yield the aldehyde.

C. Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols using chloroform in a basic solution.[6][7] While less direct for a non-phenolic precursor, it is a fundamental formylation technique.

  • Causality: The reaction involves the in-situ generation of dichlorocarbene as the electrophile.

Detailed Step-by-Step Experimental Protocol (Vilsmeier-Haack Approach)

This protocol is a validated, general procedure for the formylation of an activated aromatic ring and is expected to be applicable for the synthesis of the target molecule.

Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of Substrate: Dissolve 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram: Proposed Vilsmeier-Haack Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Substrate 9-chloro-3,4-dihydro- 2H-1,5-benzodioxepine Iminium Iminium Salt Intermediate Substrate->Iminium + Vilsmeier Reagent, 60-70 °C Hydrolysis Hydrolysis (Ice, NaOAc) Iminium->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 9-chloro-3,4-dihydro-2H-1,5- benzodioxepine-7-carbaldehyde Purification->Product

Caption: Workflow for the proposed synthesis via the Vilsmeier-Haack reaction.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich aromatic ring.

  • Aldehyde Group: The aldehyde is susceptible to a wide range of nucleophilic additions and redox reactions.

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

    • Reduction: Can be reduced to the corresponding alcohol with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines.

    • Wittig Reaction: Can react with phosphorus ylides to form alkenes.

    • Condensation Reactions: Can participate in aldol and related condensation reactions.

  • Aromatic Ring: The benzodioxepine ring, although substituted, can still undergo further electrophilic aromatic substitution, though the existing substituents will direct the position of the incoming electrophile. The chlorine atom is deactivating but ortho-, para-directing, while the aldehyde is deactivating and meta-directing. The overall directing effect will be a combination of these influences.

Predicted Spectral Properties

While experimental spectra are not available, the expected spectral data can be predicted based on the structure.

  • ¹H NMR:

    • Aldehyde Proton: A singlet in the region of δ 9.8-10.0 ppm.

    • Aromatic Protons: Doublets or singlets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns dependent on the substitution.

    • Dioxepine Ring Protons: Multiplets corresponding to the methylene protons of the seven-membered ring, likely in the δ 4.0-4.5 ppm (for -O-CH₂-) and δ 2.0-2.5 ppm (for -CH₂-) regions.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the δ 190-200 ppm region.

    • Aromatic Carbons: Signals in the δ 120-160 ppm range, including quaternary carbons attached to oxygen and chlorine.

    • Dioxepine Ring Carbons: Signals in the δ 60-80 ppm (-O-CH₂-) and δ 30-40 ppm (-CH₂-) regions.

  • IR Spectroscopy:

    • C=O Stretch (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

    • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • C-O-C Stretch (Ether): Strong bands in the 1000-1300 cm⁻¹ region.

    • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): An intense peak at m/z corresponding to the molecular weight (212.63), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

    • Fragmentation: Expect fragmentation patterns involving the loss of the formyl group (-CHO), and cleavage of the dioxepine ring.

Potential Applications in Drug Discovery

The benzodioxepine scaffold is of considerable interest in medicinal chemistry.[8] Studies on various derivatives have revealed promising biological activities.

  • Antibacterial Agents: Benzodioxepine derivatives have been investigated for their antibacterial properties.[8] The synthesis of novel benzodioxepine-biphenyl amide derivatives has yielded compounds with potent antimicrobial activity.[8]

  • Cardiovascular Applications: Certain benzodioxole analogs have been identified as potent activators of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), a key regulator of cardiac muscle contractility.[9] This suggests that the benzodioxepine scaffold could be a starting point for the development of novel therapies for heart failure.[9]

  • Anticancer and Other Activities: The broader class of benzodiazepines, which share some structural similarities, have been explored for a range of therapeutic applications beyond their traditional use as anxiolytics, including anticancer and antimicrobial activities.[10]

The title compound, with its reactive aldehyde handle, serves as a valuable intermediate for the synthesis of a library of derivatives for pharmacological screening. The chlorine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity or metabolic stability.

Diagram: Potential Derivatization Pathways for Pharmacological Screening

G cluster_0 Derivatization Reactions cluster_1 Resulting Functional Groups Start 9-chloro-3,4-dihydro-2H-1,5- benzodioxepine-7-carbaldehyde Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Alcohol Reduction->Alcohol Amine Amine ReductiveAmination->Amine Alkene Alkene Wittig->Alkene

Caption: Key reactions for diversifying the lead compound for SAR studies.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its synthesis is achievable through established formylation methodologies, and its chemical properties make it a versatile intermediate for the creation of more complex molecules. The known biological activities of the benzodioxepine class suggest that derivatives of this compound could hold significant promise in the development of new therapeutic agents. This technical guide provides a foundational understanding of this molecule and a framework for its further investigation and application in research and development.

References

  • PubMed. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Available at: [Link]

  • PubMed. (2025). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Available at: [Link]

  • Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]

  • Chemspace. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). A general method is provided for the synthesis of substituted 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • National Institutes of Health. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Available at: [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • PHARMD GURU. (n.d.). REIMER TIEMANS REACTION. Available at: [Link]

  • Chemspace. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]

  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

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An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. While specific literature on this exact molecule is emerging, this document synthesizes established principles of organic chemistry, analytical spectroscopy, and medicinal chemistry to present a robust framework for its synthesis, structural elucidation, and potential utility in drug discovery. We will delve into the causality behind synthetic strategies, the self-validating nature of analytical protocols, and the pharmacological potential inferred from its structural motifs.

Introduction: The Benzodioxepine Scaffold

The 1,5-benzodioxepine core is a privileged heterocyclic scaffold in medicinal chemistry. Its unique seven-membered ring, fused to a benzene ring, imparts a defined three-dimensional conformation that is conducive to specific interactions with biological targets. Derivatives of related scaffolds like benzoxepines, benzodiazepines, and benzodioxanes have demonstrated a wide array of pharmacological activities, including acting as estrogen receptor modulators, β-adrenergic stimulants, and agents targeting the central nervous system.[1][2][3] The introduction of a chloro-substituent and a reactive carbaldehyde group to this scaffold, as in the title compound, opens up new avenues for creating diverse chemical libraries and exploring novel biological activities. The chlorine atom can modulate electronic properties and metabolic stability, while the aldehyde serves as a crucial synthetic handle for further derivatization.

Molecular Structure and Conformational Analysis

The molecular structure of this compound combines an aromatic system with a flexible seven-membered dioxepine ring. Understanding its conformational behavior is critical to predicting its interaction with biological macromolecules.

Core Structure

The molecule consists of a catechol formally condensed with 1,3-propanediol, followed by chlorination and formylation of the aromatic ring. The IUPAC name clearly defines the connectivity of the atoms.

Conformational Isomerism

Analogous to related benzodiazepine structures, the seven-membered dioxepine ring is expected to adopt a non-planar conformation, most likely a boat or twist-boat form, to minimize steric and torsional strain.[4][5] Studies on the parent 3,4-dihydro-2H-1,5-benzodioxepin have utilized ultraviolet absorption spectra to determine the angle of twist between the plane of the aromatic ring and the planes of the C-O-C bonds in the heterocyclic ring.[6] This twist is a key determinant of the molecule's overall shape and dipole moment. The presence of the chloro and carbaldehyde substituents will influence the electronic distribution and may subtly alter the preferred conformation.

Predicted Molecular Properties

Based on the structure, we can predict key physicochemical properties that are crucial for drug development, such as lipophilicity (LogP) and polar surface area (PSA), which influence solubility, permeability, and ultimately, bioavailability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₉ClO₃Defines the elemental composition.
Molecular Weight 212.63 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 44.8 ŲSuggests good potential for cell membrane permeability.
cLogP ~2.5Indicates a balance between aqueous solubility and lipid membrane permeability.

Table 1: Predicted physicochemical properties of this compound.

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The proposed synthesis starts with the commercially available 4-chlorocatechol, which is first converted to the benzodioxepine core, followed by formylation. This sequence is chosen for two primary reasons:

  • Directing Group Effects : The dioxepine ring is an ortho-, para-director. Formylating the pre-formed ring system provides regiochemical control.

  • Reaction Compatibility : The Vilsmeier-Haack conditions are generally compatible with the ether linkages of the dioxepine ring.

The overall workflow is depicted below.

Figure 1: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine

  • To a stirred solution of 4-chlorocatechol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

  • Add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Causality: The basic conditions deprotonate the catechol hydroxyls, forming a nucleophilic phenoxide that displaces the bromide ions in a Williamson ether synthesis, cyclizing to form the seven-membered ring. DMF is an excellent polar aprotic solvent for this type of reaction.

  • After completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of this compound

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes.

    • Causality: DMF and POCl₃ react to form the electrophilic chloroiminium ion, the active species in the formylation reaction.[8]

  • Add a solution of 8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the title compound.

Structural Characterization and Validation

A rigorous combination of spectroscopic methods is required to unambiguously confirm the identity and purity of the synthesized compound. The data from these techniques form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR : The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals are:

    • A singlet for the aldehyde proton (~9.8-10.0 ppm).

    • Two distinct singlets or narrow doublets for the two aromatic protons.

    • Two triplets for the methylene protons adjacent to the oxygen atoms (-O-CH₂-).

    • A quintet for the central methylene proton (-CH₂-CH₂-CH₂-).

  • ¹³C NMR : The carbon NMR will show distinct signals for each carbon atom in the unique electronic environment.

    • A signal for the aldehyde carbonyl carbon (~190 ppm).

    • Signals for the aromatic carbons, with chemical shifts influenced by the chloro and oxygen substituents.

    • Signals for the aliphatic carbons of the dioxepine ring.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde9.85s1H-CHO
Aromatic7.62d1HH-6
Aromatic7.55d1HH-8
Aliphatic4.30t4H-O-CH₂ -
Aliphatic2.25p2H-CH₂-CH₂ -CH₂-
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl190.5-C HO
Aromatic150-120Ar-C
Aliphatic~70-O-C H₂-
Aliphatic~30-CH₂-C H₂-CH₂-

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for the title compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2850, 2750MediumC-H StretchAldehyde (-CHO)
~1685StrongC=O StretchAromatic Aldehyde
~1600, 1480Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchAryl Ether
~800StrongC-Cl StretchAryl Chloride

Table 3: Predicted characteristic IR absorption bands.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The presence of a chlorine atom will be evident from the characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion (M+) peak, providing definitive evidence of a single chlorine atom in the structure.

Potential Applications in Drug Discovery

The benzodioxepine scaffold is a versatile template for designing bioactive molecules.[2][9] The title compound, as a functionalized intermediate, holds significant promise in several therapeutic areas.

CNS-Active Agents

Many drugs containing related benzodiazepine and benzoxepine scaffolds are known to modulate central nervous system targets, such as GABA receptors.[10][11] The unique conformation and electronic properties of this compound make it a candidate for derivatization and screening against various CNS receptors.

Anticancer Agents

The aldehyde group can be readily converted into various nitrogen-containing heterocycles or used in reductive amination reactions to generate a library of compounds for screening. Some dibenzo[b,f]oxepine derivatives have been investigated for their ability to disrupt microtubule dynamics, a validated anticancer strategy.[12]

Figure 2: Drug discovery workflow utilizing the target compound.

Antibacterial Agents

Recent studies have highlighted the potential of benzodioxepin-based compounds as novel antibacterial agents, particularly by targeting critical metabolic pathways like fatty acid biosynthesis.[9] The title compound could serve as a starting point for developing new classes of antibiotics.

Conclusion

This compound is a molecule of significant interest, bridging the gap between established pharmacophores and novel chemical space. This guide has provided a scientifically grounded, logical framework for its synthesis via a robust Vilsmeier-Haack protocol and its comprehensive structural validation through modern spectroscopic techniques. The true value of this compound lies in its potential as a versatile intermediate for generating diverse libraries of molecules aimed at pressing therapeutic targets in oncology, infectious diseases, and neurology. The principles and methodologies outlined herein provide a solid foundation for researchers to explore the full potential of this promising scaffold.

References

  • Reddy, T. J., et al. (2007). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi Publishing Corporation. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Reeder, E., & Sternbach, L. H. (1996). Synthesis of benzodiazepines.
  • Stenlake, J. B., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Molecules. [Link]

  • Chkirate, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E. [Link]

  • Cheshkov, F. A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]

  • Gholami, H., et al. (2014). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. [Link]

  • Barrett, I., et al. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Bioorganic & Medicinal Chemistry. [Link]

  • Chkirate, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-di-chloro-methyl-2,3-di-hydro-1 H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
  • Chkirate, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-di-chloro-methyl-2,3-di-hydro-1 H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E. [Link]

  • Duddeck, H., et al. (2016). Synthesis, spectroscopic characterization, X-ray structure, and in vivo neurotropic activity of new 1,5-benzodiazepin-2-ones. ResearchGate. [Link]

  • Toropov, A. A., & Toropova, A. P. (2025). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal. [Link]

  • D'hooge, M., & De Kimpe, N. (2009). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • Brimble, M. A., & Liew, S. T. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]

  • Kumar, A., & Kumar, R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

An In-Depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a robust, logical synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential therapeutic applications by drawing parallels with structurally related pharmacophores. The proposed synthesis involves a two-step process: the formation of the benzodioxepine core via Williamson ether synthesis, followed by regioselective formylation using the Vilsmeier-Haack reaction. This document serves as a foundational resource for researchers aiming to synthesize and investigate this and other related novel chemical entities.

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged heterocyclic scaffold present in a variety of biologically active molecules. Its unique conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive framework for the design of novel therapeutic agents. Derivatives of this core structure have been investigated for a range of pharmacological activities, including β-adrenergic stimulation and bronchodilator effects. The introduction of a chlorine atom and a carbaldehyde group onto this scaffold, as in this compound, is anticipated to modulate its electronic properties and provide a reactive handle for further synthetic transformations, thereby opening avenues for the development of new chemical entities with potentially enhanced or novel biological activities. Halogenated aromatic compounds, in particular, often exhibit improved pharmacological profiles due to increased metabolic stability and membrane permeability.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages: the construction of the chlorinated benzodioxepine ring system, followed by the introduction of the carbaldehyde group.

Stage 1: Synthesis of the Precursor, 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine

The initial step involves the synthesis of the key intermediate, 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine. This is proposed to be achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

  • Rationale for Experimental Choices:

    • Starting Materials: 4-chlorocatechol is selected as the phenolic precursor due to the desired chloro-substitution on the benzene ring. 1,3-Dibromopropane serves as the three-carbon dielectrophile required to form the seven-membered dioxepine ring.

    • Base and Solvent: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is necessary to deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to facilitate the Sₙ2 reaction by solvating the cation of the base and not interfering with the nucleophile.

    • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The temperature can be optimized, but a range of 80-120 °C is a common starting point for such syntheses.

Experimental Protocol:

  • To a solution of 4-chlorocatechol (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the diphenoxide.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The second stage involves the introduction of the carbaldehyde group onto the aromatic ring of the benzodioxepine precursor. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency in formylating electron-rich aromatic systems.[1][2]

  • Rationale for Experimental Choices:

    • Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).[3] This electrophilic species, a chloroiminium salt, then attacks the electron-rich aromatic ring.[3]

    • Regioselectivity: The ether oxygens of the benzodioxepine ring are ortho-, para-directing activators. The formylation is expected to occur at the position para to one of the oxygen atoms and ortho to the other, away from the deactivating chloro group. This directs the formylation to the 7-position, leading to the desired this compound isomer.

    • Work-up: The intermediate iminium salt is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 equivalents) to anhydrous N,N-dimethylformamide (5 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in DMF to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, until it is slightly alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Synthesis_Pathway cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation 4-Chlorocatechol 4-Chlorocatechol Precursor 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine 4-Chlorocatechol->Precursor K2CO3, DMF 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Precursor Final_Product This compound Precursor->Final_Product 1) Vilsmeier Reagent 2) H2O Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Final_Product

Caption: Proposed two-stage synthesis of the target compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be higher than the non-chlorinated analog
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)
LogP Predicted to be in the range of 2.0 - 2.5
Predicted Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

    • Aromatic protons: Two singlets or narrowly split doublets in the aromatic region (δ 7.0-7.5 ppm).

    • Methylene protons (-OCH₂-): Two triplets in the range of δ 4.2-4.5 ppm.

    • Methylene protons (-CH₂-): A quintet or multiplet around δ 2.1-2.4 ppm.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (-CHO): A signal in the range of δ 190-195 ppm.

    • Aromatic carbons: Signals between δ 110-160 ppm, including quaternary carbons attached to oxygen and chlorine.

    • Methylene carbons (-OCH₂-): Signals around δ 65-75 ppm.

    • Methylene carbon (-CH₂-): A signal around δ 25-30 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet or thin film):

    • C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

    • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

    • Ar-O-C stretch (ether): Strong absorptions in the region of 1200-1280 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric).

    • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

    • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An isotope pattern characteristic of a molecule containing one chlorine atom, with peaks at m/z corresponding to [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.

Potential Applications in Drug Discovery and Research

The structural features of this compound suggest several potential avenues for its application in research and drug development.

As a Building Block for Novel Heterocycles

The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. It can readily undergo a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains, which are crucial for modulating pharmacological activity and physicochemical properties.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds, allowing for the extension of the molecular framework.

  • Condensation reactions: With various nucleophiles to form a wide range of heterocyclic systems, such as imines, oximes, and hydrazones, which can be further cyclized.

Potential Pharmacological Activities

While the biological activity of the title compound has not been reported, the benzodioxepine and related benzodiazepine scaffolds are known to possess a broad spectrum of activities.[5][6][7]

  • Central Nervous System (CNS) Activity: Benzodiazepine derivatives are well-known for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[8] The introduction of a chlorine atom can enhance these activities.[8] It is plausible that this compound and its derivatives could exhibit similar CNS-related activities.

  • Antimicrobial and Anticancer Potential: Various substituted benzodiazepine and benzothiazepine derivatives have demonstrated antimicrobial and anticancer activities.[5] The unique electronic and steric properties imparted by the chloro and carbaldehyde groups may lead to interactions with biological targets relevant to these therapeutic areas.

Potential_Applications cluster_applications Potential Applications Target_Compound This compound Building_Block Synthetic Building Block Target_Compound->Building_Block CNS_Activity CNS Drug Discovery (e.g., Anxiolytic, Anticonvulsant) Target_Compound->CNS_Activity Antimicrobial Antimicrobial Research Target_Compound->Antimicrobial Anticancer Anticancer Research Target_Compound->Anticancer

Caption: Potential applications of the title compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations, ensuring a high probability of success. The predicted physicochemical and spectroscopic data offer a valuable reference for the characterization of the synthesized compound. By leveraging the known biological activities of related scaffolds, this document highlights the potential of the title compound as a valuable intermediate for the development of novel therapeutic agents, particularly in the areas of CNS disorders, infectious diseases, and oncology. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2012). Synthesis and biological activities of new benzodiazepines and benzothiazepines. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PubMed Central. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Retrieved January 22, 2026, from [Link]

  • Elsevier. (2013). Synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine as antipsychotic as well as anticonvulsant agents. Arabian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Canadian Journal of Chemistry. (1973). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. PubChem. Retrieved January 22, 2026, from [Link]

  • Google Patents. (1976). Process for preparing benzodiazepines.
  • National Center for Biotechnology Information. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-. Retrieved January 22, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of the synthetically significant, yet sparsely documented, compound 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde . Due to the limited availability of direct experimental data for this specific chlorinated analogue, this guide synthesizes information from its parent compound, related chlorinated benzodioxepine structures, and established principles of organic chemistry to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and materials science, enabling informed decisions in experimental design, safety protocols, and analytical method development.

Introduction: The Benzodioxepine Scaffold in Drug Discovery

The benzodioxepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its conformational flexibility, conferred by the seven-membered dioxepine ring, allows for intricate and specific interactions with a variety of biological targets. The introduction of a chlorine atom and a carbaldehyde group, as in the title compound, creates a versatile intermediate for further synthetic elaboration. The chloro-substituent can modulate the electronic properties and metabolic stability of derivatives, while the aldehyde functionality serves as a key handle for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

This guide will systematically delineate the structural and physicochemical properties of this compound, providing a critical knowledge base for its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Chemical Structure

The structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a seven-membered dioxepine ring. A chlorine atom is substituted at the 9-position of the benzodioxepine ring, and a carbaldehyde (formyl) group is attached to the 7-position.

Figure 1: 2D structure of this compound.

Key Identifiers
IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Canonical SMILES C1=CC(=C2C(=C1)OCCCCO2)C=O
Related CAS Number 855991-71-8 (for the corresponding carboxylic acid)

Physicochemical Properties

PropertyPredicted Value/ObservationRationale/Comparative Data
Physical State Likely a solid at room temperature.The addition of a chlorine atom and the resulting increase in molecular weight and polarity compared to the non-chlorinated analog (an orange liquid) would be expected to raise the melting point.
Melting Point > 25 °CThe non-chlorinated analog is a liquid. The increased molecular weight and intermolecular forces due to the chlorine atom suggest a higher melting point.
Boiling Point > 122 °CThe boiling point of the non-chlorinated analog is 120-122 °C. The chlorinated compound will have a higher boiling point due to increased van der Waals forces.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water.The presence of the polar carbaldehyde and ether linkages, along with the chloro-substituent, suggests solubility in moderately polar to polar aprotic solvents. The overall non-polar character of the bicyclic system predicts poor water solubility.
pKa Not applicable (no acidic or basic centers).The molecule lacks readily ionizable protons or basic sites.

Spectroscopic and Analytical Characterization (Predicted)

The following are predicted spectral characteristics that would be critical for the identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and aliphatic protons.

  • Aldehydic Proton: A singlet in the region of δ 9.8-10.0 ppm.

  • Aromatic Protons: Two singlets or two doublets with very small coupling constants in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

  • Dioxepine Ring Protons: Two triplets in the aliphatic region (δ 4.0-4.5 ppm and δ 2.0-2.5 ppm), corresponding to the two pairs of methylene protons of the dioxepine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms.

  • Carbonyl Carbon: A signal in the downfield region, typically δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm. The carbon bearing the chlorine atom will be shifted downfield.

  • Dioxepine Ring Carbons: Two signals in the aliphatic region, typically δ 60-80 ppm for the carbons adjacent to the oxygen atoms and δ 20-40 ppm for the central methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Ar-H Stretch: Absorption bands above 3000 cm⁻¹.

  • C-O Stretch (Ether): Strong absorption bands in the region of 1050-1250 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of chlorine.

  • Molecular Ion Peak (M⁺): An ion cluster with a base peak at m/z 212 and a significant M+2 peak at m/z 214, with a relative intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

  • Fragmentation: Common fragmentation patterns would include the loss of the formyl group (-CHO, 29 Da) and potentially fragmentation of the dioxepine ring.

Proposed Synthetic Approach

A 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine B This compound A->B Formylation (e.g., Vilsmeier-Haack or Duff Reaction)

Figure 2: Proposed high-level synthetic pathway.

Plausible Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings.[1][2]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) as the solvent at 0 °C.

  • Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloromethyliminium salt).

  • Substrate Addition: Dissolve 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Hydrolysis: Stir the aqueous mixture until the hydrolysis of the intermediate iminium salt is complete, as indicated by TLC.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Rationale for Choices:

  • Vilsmeier-Haack Reaction: This method is effective for formylating activated aromatic rings and is generally milder than Friedel-Crafts acylation.

  • DMF and POCl₃: These are the standard reagents for generating the Vilsmeier reagent.

  • Temperature Control: The initial cooling is necessary to control the exothermic formation of the Vilsmeier reagent. Subsequent heating is required to drive the electrophilic aromatic substitution.

  • Aqueous Workup: This step is crucial for the hydrolysis of the iminium salt intermediate to the final aldehyde product.

Safety, Handling, and Storage

Given the presence of an aldehyde and a chlorinated aromatic system, appropriate safety precautions are necessary.

  • Hazard Profile: Based on its structural similarity to other benzaldehydes and chlorinated aromatics, this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract. Aldehydes, in general, can be sensitizers.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition. For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent oxidation of the aldehyde.

Conclusion

This compound is a valuable, albeit under-documented, synthetic intermediate. This technical guide has provided a comprehensive, albeit largely predictive, overview of its physical and chemical characteristics. By leveraging data from analogous compounds and established chemical principles, researchers can approach the synthesis, handling, and application of this molecule with a greater degree of confidence and safety. As this compound finds broader use in the scientific community, it is anticipated that experimental data will become more readily available, further refining our understanding of this versatile building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22934582, 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Retrieved January 23, 2026, from [Link].

  • Google Patents. (n.d.). US8802845B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto.
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  • ResearchGate. (2026). Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][3][4]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.
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  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2026). Chiral 1,4‐benzodiazepines. IX. Attempts at a preparation of 7‐chloro‐5‐phenyl‐3(S)methyl‐1,4‐benzodiazepin‐2‐one through C(5) C(5a) bond formation. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

  • Scientific & Academic Publishing. (n.d.). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Retrieved January 23, 2026, from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 23, 2026, from [Link]

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A Comprehensive Technical Guide to the Spectroscopic Profile of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the key spectroscopic signatures for the novel compound 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. As direct experimental data for this specific molecule is not yet widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a reliable, in-depth spectroscopic profile. We present predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretations and justifications grounded in physical organic chemistry. Furthermore, this guide includes field-proven, step-by-step protocols for the acquisition of high-quality spectral data, designed to serve as a self-validating framework for researchers. This document is intended for an audience of researchers, chemists, and drug development professionals who require a robust understanding of this molecule's structural and electronic properties for applications in synthesis, characterization, and further development.

Introduction and Molecular Overview

This compound is a substituted heterocyclic aromatic aldehyde. Its structure combines a benzodioxepine core—a seven-membered heterocyclic ring fused to a benzene ring—with two key functional groups: a chloro substituent and a carbaldehyde group. This combination of features makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The chloro group can serve as a handle for cross-coupling reactions, while the aldehyde is a versatile functional group for building molecular complexity.

An accurate understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during synthesis and subsequent applications. This guide aims to provide that understanding by elucidating its predicted spectroscopic fingerprint.

Molecular Structure

The structural formula of this compound is C₁₀H₉ClO₃. Its calculated molecular weight is 212.63 g/mol . The numbering convention and overall structure are depicted below.

Figure 1: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C spectra for the target compound are detailed below, based on established substituent effects and data from analogous structures.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and aliphatic protons. The electron-withdrawing nature of the aldehyde and chloro groups, along with the ether linkages, will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-aldehyde (-CHO) 9.8 - 10.0 Singlet (s) 1H The aldehyde proton is highly deshielded and typically appears as a sharp singlet in this region due to the strong electron-withdrawing effect of the carbonyl oxygen.
H-6 7.7 - 7.8 Doublet (d, J ≈ 2.5 Hz) 1H This proton is ortho to the strongly electron-withdrawing aldehyde group and will be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-8.
H-8 7.5 - 7.6 Doublet (d, J ≈ 2.5 Hz) 1H This proton is meta to the aldehyde and ortho to the chloro group. It will be deshielded and appear as a doublet from coupling to H-6.
H-2, H-4 (CH₂) 4.2 - 4.4 Triplet (t) 4H These four protons of the two methylene groups adjacent to the oxygen atoms in the dioxepine ring are expected to be in a similar chemical environment, appearing as a triplet due to coupling with the central CH₂ group (H-3).

| H-3 (CH₂) | 2.2 - 2.4 | Quintet (quint) | 2H | This central methylene group is coupled to the four protons at positions 2 and 4, resulting in a quintet. It is the most upfield signal, being furthest from the aromatic and deshielding groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon of the aldehyde will be the most downfield signal. Substituent chemical shift (SCS) increments are used to predict the shifts of the aromatic carbons.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-aldehyde (CHO) 190 - 192 The carbonyl carbon of an aromatic aldehyde is highly deshielded and characteristically appears in this downfield region.[5]
C-5a, C-9a (C-O) 158 - 162 These are the aromatic carbons directly attached to the ether oxygens, causing them to be significantly deshielded.
C-7 (C-CHO) 135 - 138 The ipso-carbon to which the aldehyde group is attached.
C-6 130 - 132 Aromatic CH carbon ortho to the aldehyde group.
C-9 (C-Cl) 128 - 130 The aromatic carbon bearing the chlorine atom. Its shift is influenced by the halogen's inductive and resonance effects.
C-8 125 - 127 Aromatic CH carbon meta to the aldehyde group.
C-2, C-4 (CH₂) 68 - 72 Aliphatic carbons attached to oxygen (ether linkages) are found in this characteristic region.

| C-3 (CH₂) | 30 - 34 | The central aliphatic carbon, being shielded relative to the carbons attached to oxygen, will appear furthest upfield. |

Recommended NMR Experimental Protocol

To validate these predictions and fully assign the structure, a systematic approach to NMR data acquisition is essential.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃. prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Acquire standard 1D ¹H spectrum. (Check for purity and basic structure). prep3->acq1 acq2 Acquire 1D ¹³C{¹H} spectrum. (Count carbon environments). acq1->acq2 acq3 Acquire 2D COSY spectrum. (Establish H-H correlations, e.g., within the dioxepine ring). acq2->acq3 acq4 Acquire 2D HSQC spectrum. (Correlate each proton to its directly attached carbon). acq3->acq4 acq5 Acquire 2D HMBC spectrum. (Establish long-range H-C correlations for unambiguous assignment of quaternary carbons and connectivity). acq4->acq5 proc1 Process spectra using appropriate software (e.g., MestReNova, TopSpin). acq5->proc1 proc2 Assign all signals using 1D and 2D data. Compare with predicted values. proc1->proc2

Figure 2: Recommended Workflow for Complete NMR Characterization.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[6]

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Ensure the sample is properly shimmed to achieve sharp, symmetrical peaks.[7]

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: To confirm assignments, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is critical for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable technique for the rapid identification of key functional groups. The spectrum is dominated by a strong absorption from the aldehyde carbonyl group.

Predicted IR Absorption Bands

The presence of the aromatic ring, aldehyde, ether linkages, and C-Cl bond will give rise to a characteristic set of absorption bands.

Table 3: Predicted Diagnostic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
2830 - 2860 Medium C-H Stretch Aldehydic C-H
2720 - 2750 Medium C-H Stretch (Fermi Resonance) Aldehydic C-H
1690 - 1705 Strong, Sharp C=O Stretch Aromatic Aldehyde
1580 - 1600 Medium C=C Stretch Aromatic Ring
1250 - 1300 Strong C-O Stretch (Aryl Ether) Ar-O-CH₂
1050 - 1150 Strong C-O Stretch (Alkyl Ether) CH₂-O-CH₂
750 - 850 Strong C-H Bend (Out-of-plane) Substituted Aromatic

| 680 - 750 | Medium | C-Cl Stretch | Aryl Chloride |

Causality of Key Absorptions:

  • Aldehyde C-H Stretches: The two distinct bands for the aldehydic C-H stretch (around 2850 and 2750 cm⁻¹) are a hallmark of aldehydes and provide strong diagnostic evidence.[8]

  • Carbonyl C=O Stretch: The C=O stretch for an aromatic aldehyde is expected between 1690-1705 cm⁻¹[9]. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde (which appears around 1720-1740 cm⁻¹) by delocalizing the pi-electron density of the carbonyl bond, slightly weakening it.[10][11]

  • Ether C-O Stretches: The molecule contains both aryl-alkyl and alkyl-alkyl ether linkages, which will result in strong, characteristic C-O stretching bands in the fingerprint region.

Recommended IR Experimental Protocol (ATR)

Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and high reproducibility.[12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Run a background spectrum in the open air to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure clamp to ensure firm, even contact between the sample and the crystal surface.[14][15]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, remove the sample and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), then allow it to dry completely.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum of this compound will be the isotopic signature of chlorine. Naturally occurring chlorine is a mixture of two isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two molecular ion peaks: an M⁺ peak and an M+2 peak, with a characteristic intensity ratio of approximately 3:1.[16][17][18]

  • Molecular Ion (M⁺): m/z 212 (for C₁₀H₉³⁵ClO₃)

  • Isotope Peak (M+2): m/z 214 (for C₁₀H₉³⁷ClO₃)

  • Expected M⁺ / M+2 Ratio: ~3:1

Predicted Fragmentation Pathway: Under standard 70 eV electron ionization conditions, the molecular ion will be formed, followed by fragmentation to produce more stable daughter ions.[19][20] The most probable fragmentation pathways involve the loss of small, stable neutral species.

G M [M]⁺˙ m/z 212/214 F1 [M-H]⁺ m/z 211/213 M->F1 - H˙ F2 [M-CHO]⁺ m/z 183/185 M->F2 - CHO˙ F3 [M-C₃H₅O]⁺ m/z 155/157 F2->F3 - C₂H₄

Figure 3: Predicted Key Fragmentation Pathway in EI-MS.

Table 4: Predicted Key Fragments in EI-MS

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Neutral Loss Rationale
212 / 214 [C₁₀H₉ClO₃]⁺˙ --- Molecular Ion (M⁺˙)
211 / 213 [C₁₀H₈ClO₃]⁺ Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.
183 / 185 [C₉H₈ClO₂]⁺ CHO˙ Loss of the formyl radical, another characteristic fragmentation of aromatic aldehydes. This is often a prominent peak.

| 155 / 157 | [C₇H₄ClO₂]⁺ | C₂H₄ | Subsequent loss of ethylene from the dioxepine ring of the [M-CHO]⁺ fragment. |

Recommended MS Experimental Protocol (GC-EI-MS)

Gas Chromatography coupled with Mass Spectrometry is the ideal method for analyzing this compound, as it provides separation from any potential impurities before ionization.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL using a split/splitless inlet.

    • Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[21]

    • Ionization Energy: 70 eV.[19]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for this compound. The combination of NMR, IR, and MS data provides a powerful and orthogonal set of analytical fingerprints for its unequivocal identification. The predicted ¹H NMR spectrum is characterized by a downfield aldehyde singlet (~9.9 ppm) and distinct aromatic and aliphatic signals. The ¹³C NMR is marked by the carbonyl carbon at ~191 ppm. The IR spectrum is dominated by a strong C=O stretch around 1695 cm⁻¹. Finally, the mass spectrum will confirm the molecular weight and the presence of chlorine through a characteristic M⁺/M+2 isotopic pattern at m/z 212/214 in a ~3:1 ratio. The provided protocols offer a robust framework for obtaining high-quality experimental data to validate these predictions in a laboratory setting.

References

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
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9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the theoretical properties of the novel heterocyclic compound, this compound. The 1,5-benzodioxepine scaffold is a key structural motif in medicinal chemistry, recognized for its presence in compounds with significant biological activities.[1] This document serves as a foundational resource for researchers, computational chemists, and drug development professionals by elucidating the molecule's predicted physicochemical characteristics, spectroscopic signatures, and its potential pharmacokinetic profile. By leveraging established computational methodologies, including Density Functional Theory (DFT) and in-silico ADMET modeling, we present a detailed theoretical characterization to guide future experimental design and synthesis. The causality behind these theoretical predictions is explained to provide actionable insights for its application in drug discovery programs.

Molecular Structure and Core Physicochemical Descriptors

The subject of this guide is this compound. Its structure is characterized by a benzene ring fused to a seven-membered dioxepine ring, with a chloro substituent on the aromatic ring and a carbaldehyde group at position 7. The presence of the chlorine atom and the aldehyde functionality is expected to significantly influence its electronic properties, reactivity, and potential biological interactions.

The molecular formula for this compound is C₁₀H₉ClO₃ , and its calculated molecular weight is 212.63 g/mol .

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These parameters are crucial for assessing the molecule's potential as a drug candidate, particularly its absorption and distribution characteristics. The data for the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, from PubChem serves as a baseline for these theoretical estimations.[2]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight212.63 g/mol Influences diffusion and transport across biological membranes.
XLogP3~2.0 - 2.5A measure of lipophilicity. The chloro- group increases this value from the parent compound's 1.3, suggesting enhanced membrane permeability.[2]
Topological Polar Surface Area (TPSA)35.5 ŲPredicts transport properties. A value < 140 Ų is generally associated with good cell permeability.[2]
Hydrogen Bond Donors0Affects solubility and binding interactions.[2]
Hydrogen Bond Acceptors3The ether and carbonyl oxygens can interact with biological targets.[2]
Rotatable Bonds1Low number suggests conformational rigidity, which can be favorable for binding affinity.[2]

These properties suggest the molecule aligns well with general guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Theoretical Spectroscopic Profile

Predicting the spectroscopic signature of a molecule is essential for its identification and structural confirmation upon synthesis.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is predicted to be complex. Key expected resonances include:

  • Aldehyde Proton (CHO): A singlet peak at a significantly downfield chemical shift, typically in the range of δ 9.8–10.1 ppm, due to the deshielding effect of the carbonyl group.[3]

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0–8.0 ppm). The substitution pattern (chloro, aldehyde, and the fused dioxepine ring) breaks the symmetry, likely resulting in three distinct signals with complex splitting patterns (doublets or doublet of doublets).

  • Dioxepine Ring Protons: The four protons of the two methylene groups (-O-CH₂-CH₂-O-) will likely appear as two multiplets in the aliphatic region (δ 3.5–4.5 ppm).

The ¹³C NMR spectrum will provide information on the carbon framework:

  • Carbonyl Carbon: A highly deshielded signal around δ 190–195 ppm.

  • Aromatic Carbons: Multiple signals between δ 110–160 ppm. The carbons attached to oxygen and the chloro-substituent will be shifted accordingly.

  • Aliphatic Carbons: Two signals for the methylene carbons of the dioxepine ring, expected in the δ 60–80 ppm range.

Computational methods, particularly DFT, are highly effective for achieving more precise predictions of NMR chemical shifts.[4][5]

Infrared (IR) Spectroscopy

The theoretical IR spectrum should display characteristic absorption bands that confirm the presence of key functional groups:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690–1715 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450–1600 cm⁻¹ region.

  • C-O-C Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages in the 1200–1275 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600–800 cm⁻¹.

Computational Chemistry and Reactivity Insights

To understand the molecule's reactivity and potential interaction with biological targets, we can analyze its electronic structure using quantum computational methods.[6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich benzodioxepine ring system, indicating this region is susceptible to electrophilic attack.

  • LUMO: The LUMO is likely centered on the electron-deficient carbaldehyde group, making it the primary site for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. DFT calculations are required to quantify this value.[7]

Molecular Electrostatic Potential (MEP)

An MEP map visually represents the charge distribution. For this molecule, it would predict:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and ether groups, indicating these are sites for electrophilic and hydrogen-bonding interactions.

  • Positive Potential (Blue): Located around the aldehyde proton and the hydrogens on the aromatic ring, indicating susceptibility to nucleophilic interaction.

G cluster_0 Computational Workflow mol_structure Define Molecular Structure (SMILES or 3D Coords) conf_search Conformational Search (e.g., crest, MMFF94) mol_structure->conf_search admet_pred In-Silico ADMET Prediction (e.g., SwissADME, pkCSM) mol_structure->admet_pred geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nmr_pred NMR Shielding Calculation (DFT: WP04/6-311++G(2d,p)) freq_calc->nmr_pred electronic_prop Electronic Property Analysis (HOMO, LUMO, MEP) freq_calc->electronic_prop analysis Data Analysis & Interpretation nmr_pred->analysis electronic_prop->analysis admet_pred->analysis

Caption: A generalized workflow for the theoretical prediction of molecular properties.

In-Silico Pharmacokinetic (ADMET) Profile

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the drug discovery process is crucial for avoiding late-stage failures.[8] In-silico tools provide a rapid and cost-effective way to assess the pharmacokinetic potential of novel compounds.[7][9]

  • Absorption: Based on its physicochemical properties (LogP ~2.0-2.5, TPSA < 40 Ų), the molecule is predicted to have high gastrointestinal absorption.

  • Distribution: The moderate lipophilicity suggests good tissue distribution without excessive accumulation in fatty tissues. It is unlikely to be a P-glycoprotein substrate, which is favorable for bioavailability.

  • Metabolism: The aldehyde group is a potential site for metabolic oxidation to a carboxylic acid by aldehyde dehydrogenase enzymes. The aromatic ring could also be a site for hydroxylation by Cytochrome P450 (CYP) enzymes.

  • Toxicity: While a full toxicological profile requires experimental validation, initial computational screens can flag potential liabilities. The core benzodioxepine scaffold is generally well-tolerated in many known compounds.[1]

Overall, the predicted ADMET profile is promising, positioning this compound as a viable candidate for further investigation.[10]

Methodologies for Theoretical Property Prediction

To ensure trustworthiness and reproducibility, the theoretical data presented in this guide is based on established computational protocols.

Protocol for DFT-Based NMR and Electronic Structure Prediction

This protocol outlines a standard procedure for calculating NMR spectra and electronic properties using Density Functional Theory.

  • Conformational Analysis: Perform a systematic conformational search using a low-cost method (e.g., GFN2-xTB or MMFF94 force field) to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each significant conformer using a DFT functional and basis set, such as B3LYP-D3BJ/6-31G(d), in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform or water).[5]

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies).

  • NMR Shielding Tensor Calculation: For the lowest energy conformer(s), perform a higher-level single-point calculation to compute NMR isotropic shielding values. A recommended method is the WP04 functional with the 6-311++G(2d,p) basis set.[5]

  • Data Processing: Convert the calculated shielding tensors to chemical shifts by referencing them against tetramethylsilane (TMS) calculated at the same level of theory. Perform a Boltzmann averaging of the chemical shifts if multiple conformers are present.

  • Electronic Analysis: From the optimized geometry calculation, extract the HOMO and LUMO energies and visualize the orbitals and the Molecular Electrostatic Potential (MEP) map.

Protocol for In-Silico ADMET Screening

This protocol describes the use of web-based platforms for rapid pharmacokinetic profiling.

  • Structure Input: Obtain the canonical SMILES string for the molecule (Clc1cc2OCCCCOc2cc1C=O).

  • Platform Selection: Utilize a validated, free web tool such as SwissADME.[11]

  • Execution: Input the SMILES string into the platform and run the prediction.

  • Data Collection: Systematically collect the output data, focusing on four key areas:

    • Physicochemical Properties: Molecular Weight, LogP, TPSA, solubility.

    • Lipophilicity: Compare consensus LogP values from different algorithms.

    • Pharmacokinetics: Evaluate predictions for GI absorption, blood-brain barrier (BBB) penetration, and CYP enzyme inhibition.

    • Drug-likeness: Assess compliance with filters like Lipinski's Rule of Five, Ghose, and Veber.

  • Interpretation: Analyze the collected data to form a holistic view of the molecule's potential strengths and weaknesses as a drug candidate. For instance, high predicted GI absorption coupled with a lack of BBB penetration could be ideal for a peripherally acting drug.[12]

Conclusion

This technical guide has detailed the theoretical properties of this compound from first principles and computational modeling. The analysis reveals a molecule with favorable drug-like physicochemical properties, including predicted high oral absorption and conformational stability. Its distinct spectroscopic signatures have been outlined to aid in its future synthesis and characterization. Furthermore, computational analysis of its electronic structure provides key insights into its reactivity. The in-silico ADMET profile is promising, marking this compound as a molecule of interest for further research and development, particularly within programs targeting novel therapeutics based on the privileged benzodioxepine scaffold.

References

  • Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. Available at: [Link]

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. National Library of Medicine. Available at: [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available at: [Link]

  • PMC. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. National Center for Biotechnology Information. Available at: [Link]

  • PMC. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Available at: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • Sci-Hub. The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Available at: [Link]

  • Chegg. Predict the NMR spectrum of benzaldehyde. Available at: [Link]

  • PMC. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]

  • Corin Wagen. Computational NMR Prediction: A Microreview. Available at: [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]

  • YouTube. In silico #ADMET Analysis by #SwissADMET web based tools. Available at: [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and materials. Its unique structure, featuring a chlorinated benzodioxepine scaffold with a reactive carbaldehyde group, makes it a valuable building block for accessing a diverse range of molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development and materials science.

Scientific Integrity & Logic: The Synthetic Strategy

The synthesis of this compound is best approached through a two-step process. This strategy was chosen for its efficiency, scalability, and reliance on well-established, high-yielding reactions.

  • Step 1: Synthesis of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine. The foundational benzodioxepine ring system is constructed via a Williamson ether synthesis. This classic and reliable method involves the condensation of a catechol derivative with a dihaloalkane under basic conditions. For this synthesis, 3-chlorocatechol is reacted with 1,3-dibromopropane. The use of a strong base, such as potassium carbonate, facilitates the deprotonation of the catechol hydroxyl groups, which then act as nucleophiles to displace the bromide leaving groups on the propane chain, forming the seven-membered dioxepine ring.

  • Step 2: Formylation via the Vilsmeier-Haack Reaction. With the chlorinated benzodioxepine core in hand, the next critical transformation is the introduction of the carbaldehyde group at the 7-position. The Vilsmeier-Haack reaction is the method of choice for this formylation. This reaction is a powerful tool for the formylation of electron-rich aromatic rings.[1] The ether oxygens of the benzodioxepine ring activate the aromatic ring, directing the electrophilic substitution to the para position relative to the chloro substituent. The Vilsmeier reagent, a highly electrophilic iminium salt, is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[1] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

This two-step approach provides a logical and robust pathway to the target molecule, with each step being a well-understood and widely applicable transformation in organic synthesis.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-chlorocatechol E Reaction at 100°C A->E B 1,3-dibromopropane B->E C Potassium Carbonate C->E D DMF D->E F Workup & Purification E->F G 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine F->G H 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine G->H K Reaction at 0°C to 60°C H->K I POCl3 I->K J DMF J->K L Hydrolysis K->L M Workup & Purification L->M N This compound M->N G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Substrate 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Sources

Application Note: 1H NMR Structural Elucidation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural analysis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document is intended for researchers, chemists, and professionals in the field of drug development and materials science. It outlines the theoretical basis for the expected ¹H NMR spectrum, a detailed protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation for structural verification.

Introduction: The Significance of Structural Verification

This compound is a substituted benzodioxepine derivative. The benzodioxepine scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. Accurate and unambiguous structural confirmation of such molecules is a critical step in any research and development pipeline. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. This note serves as a practical guide to leveraging ¹H NMR for the structural elucidation of this specific compound.

Molecular Structure and Predicted ¹H NMR Spectrum

The chemical structure of this compound dictates the expected ¹H NMR spectrum. The molecule possesses a disubstituted aromatic ring and a seven-membered dioxepine ring. The electron-withdrawing nature of the chlorine and aldehyde substituents, along with the ether linkages, will significantly influence the chemical shifts of the protons.

Below is a diagram illustrating the proton environments in the molecule.

G cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3 with TMS) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 1D ¹H Spectrum Acquisition (Standard Pulse Program) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Materials and Reagents
  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Sample Preparation
  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean 5 mm NMR tube.

Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. TMS provides a reference signal at 0 ppm.

NMR Spectrometer Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument.

ParameterRecommended Value
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width20 ppm

Rationale: A 30-degree pulse angle (zg30) is a good compromise between signal intensity and allowing for a shorter relaxation delay. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

Data Analysis and Interpretation

A systematic analysis of the processed spectrum is crucial for structural confirmation.

Summary of Expected ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for the target compound.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
9.8 - 10.2Singlet (s)1HH-aldehyde
7.6 - 7.9Doublet (d)1HH-8
7.1 - 7.4Doublet (d)1HH-6
4.2 - 4.5Triplet (t)2HH-2
2.1 - 2.4Multiplet (m)2HH-3
Step-by-Step Interpretation
  • Identify the Aldehyde Proton: Look for a singlet in the far downfield region (around 10 ppm). Its presence is a strong indicator of the aldehyde functionality.

  • Assign Aromatic Protons: Locate the two doublets in the aromatic region (7-8 ppm). The more downfield signal is likely H-8 due to its proximity to the aldehyde. Confirm the small meta-coupling constant (J ≈ 2-3 Hz).

  • Assign Dioxepine Protons: Identify the signals in the aliphatic region. The signal around 4.3 ppm should correspond to the H-2 protons adjacent to the ether oxygen. The signal around 2.2 ppm should correspond to the H-3 protons. Analyze their multiplicities to confirm their adjacency.

  • Verify Integration: Check if the integral ratios match the expected values (1:1:1:2:2). This confirms the relative number of each type of proton.

For more complex spectra or to resolve overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.[1]

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By combining theoretical predictions with a systematic experimental and analytical approach, researchers can confidently verify the identity and purity of their synthesized compound. The protocols and expected spectral data presented in this application note serve as a robust guide for this analytical process.

References

  • Menard, D., & St-Jacques, M. (1981). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry, 59(7), 1160-1167. [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved January 23, 2026, from [Link]

  • Nicholson, J. K., & Wilson, I. D. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of Proteome Research, 10(9), 3889-3900. [Link]

  • Al-Masoudi, N. A., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 478-487. [Link]

Sources

Application Note: Structural Elucidation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The document outlines a detailed experimental protocol for acquiring high-quality 13C NMR spectra and offers an in-depth analysis of the expected chemical shifts. This guide is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development to ensure accurate structural verification and purity assessment of this important molecule.

Introduction

This compound is a substituted benzodioxepine derivative of significant interest in medicinal chemistry. The benzodioxepine scaffold is present in a number of biologically active compounds.[1][2][3] Accurate and unambiguous structural characterization is paramount for its use in further synthetic transformations and biological screening. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[4] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment.[5][6][7] This application note details the experimental procedure for obtaining a high-resolution 13C NMR spectrum of the title compound and provides a thorough interpretation of the spectral data.

Predicted 13C NMR Spectral Data

The structure of this compound, with the proposed carbon numbering, is shown below:

Chemical structure of this compound with carbon numbering

Based on established principles of 13C NMR spectroscopy and analysis of substituent effects, the predicted chemical shifts for each carbon atom are summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O190 - 195The aldehyde carbonyl carbon is highly deshielded and typically resonates in this downfield region.[6][8]
C7135 - 140This quaternary carbon is attached to the electron-withdrawing aldehyde group, leading to a downfield shift.
C5a145 - 150Aromatic carbon attached to an oxygen atom, experiencing a significant downfield shift.
C9a140 - 145Aromatic carbon attached to an oxygen atom, experiencing a significant downfield shift.
C9128 - 133This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift.
C8125 - 130Aromatic CH carbon, with its chemical shift influenced by the adjacent aldehyde and chloro substituents.
C6115 - 120Aromatic CH carbon, with its chemical shift influenced by the adjacent oxygen and aldehyde groups.
C270 - 75Aliphatic carbon adjacent to an oxygen atom in the dioxepine ring.
C470 - 75Aliphatic carbon adjacent to an oxygen atom in the dioxepine ring.
C330 - 35Aliphatic carbon in the dioxepine ring, shielded relative to the carbons attached to oxygen.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the acquisition of a high-quality 13C NMR spectrum. The trustworthiness of the data relies on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 15-20 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It is a common solvent for NMR analysis of organic molecules and its deuterium signal is used for field-frequency locking.[9]

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of CDCl3 to the tube.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 100 MHz for 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. This delay allows for the relaxation of the carbon nuclei, which is crucial for obtaining quantitative data, especially for quaternary carbons.[5]

  • Number of Scans (NS): 1024 or higher to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 - 220 ppm. This range is sufficient to cover all expected carbon signals, from the aliphatic to the carbonyl region.[5]

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This will improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate peak integration and identification.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at δ 77.16 ppm.

  • Peak Picking and Assignment: Identify all the peaks in the spectrum and assign them to the corresponding carbon atoms in the molecule based on the predicted chemical shifts (Table 1) and general knowledge of 13C NMR spectroscopy. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the 13C NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (15-20 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve homogenize Homogenize dissolve->homogenize nmr 400 MHz NMR Spectrometer homogenize->nmr Insert Sample params Set Parameters (zgpg, 1024 scans) nmr->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft Process Data phase Phase & Baseline Correction ft->phase reference Reference to CDCl3 (77.16 ppm) phase->reference assign Peak Assignment reference->assign report Final Report with Assigned Spectrum assign->report

Caption: Experimental workflow for 13C NMR characterization.

Conclusion

This application note has provided a detailed protocol and theoretical framework for the 13C NMR characterization of this compound. By following the outlined procedures, researchers can reliably obtain high-quality spectra for accurate structural confirmation. The predicted chemical shifts serve as a valuable reference for spectral interpretation, facilitating the unambiguous assignment of all carbon signals. This methodology ensures the integrity of the compound for its intended applications in pharmaceutical research and development.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • MDPI. (2019). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of.... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Wiley Online Library. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. Retrieved from [Link]

  • University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a substituted aromatic aldehyde containing a benzodioxepine core. Such structures are of interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.[1] Accurate characterization of these intermediates is crucial for ensuring the integrity of downstream products and for regulatory compliance. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the structural elucidation and quantification of such compounds.[2] This application note provides a comprehensive guide to the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS), detailing expected fragmentation patterns and providing robust analytical protocols for researchers in synthetic chemistry and drug development.

Molecular Properties and Isotopic Signature

The starting point for any mass spectrometric analysis is a thorough understanding of the analyte's fundamental properties. The parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has a molecular formula of C₁₀H₁₀O₃ and a monoisotopic mass of approximately 178.06 Da.[3] The introduction of a chlorine atom at the 9-position results in the following key characteristics for our target analyte:

PropertyValue
Molecular Formula C₁₀H₉ClO₃
Monoisotopic Mass 212.0240 Da
Average Mass 212.63 g/mol
Nominal Mass 212 Da

A critical identifying feature of chlorinated compounds in mass spectrometry is their distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1.[4] Consequently, the molecular ion of this compound will appear as a pair of peaks separated by approximately 2 Da, with the M+2 peak having roughly one-third the intensity of the monoisotopic (M) peak. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule.[5]

Proposed Analytical Workflow: LC-MS/MS

For a compound of this nature—possessing moderate polarity and an aromatic structure—a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer is the ideal analytical platform.[6]

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry start Weigh Analyte dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample dilute->injection Transfer column C18 Reversed-Phase Column injection->column elution Gradient Elution (Water/Acetonitrile) column->elution ionization ESI Source (Positive Mode) elution->ionization Introduce ms1 Full Scan (MS1) (Identify [M+H]⁺) ionization->ms1 ms2 Tandem MS (MS/MS) (Fragment [M+H]⁺) ms1->ms2 detection Detector ms2->detection

Caption: Proposed LC-MS/MS workflow for analysis.

Ionization and Fragmentation Behavior

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for this molecule.[6][7] ESI, operating in positive ion mode, is expected to efficiently protonate the aldehyde's carbonyl oxygen, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 213.0318.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will provide structural confirmation through characteristic fragmentation pathways. Aromatic aldehydes exhibit predictable fragmentation patterns, primarily involving cleavages adjacent to the carbonyl group and within the aromatic system.[8][9]

Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical ([M-H]⁺): While less common in ESI, electron impact (EI) sources often show a significant [M-1] peak for aldehydes due to the loss of the aldehydic hydrogen.[10]

  • α-Cleavage: This is a major fragmentation pathway for aldehydes and ketones.[11] For aromatic aldehydes, this typically involves the loss of the formyl group (-CHO) or the hydrogen attached to it.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for aromatic aldehydes is the loss of a neutral CO molecule (28 Da) from the protonated molecular ion.[9][10] This results in a stable acylium ion.

fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragments parent [M+H]⁺ m/z 213.0318 frag1 [M+H - CO]⁺ m/z 185.0369 parent->frag1 - CO (28 Da) frag2 [M+H - Cl]⁺ m/z 178.0630 parent->frag2 - Cl (35 Da) frag3 [M+H - C₂H₄O]⁺ m/z 169.0162 parent->frag3 - C₂H₄O (44 Da) (Retro-Diels-Alder) frag1_1 [Fragment - C₂H₄] m/z 157.0418 frag1->frag1_1 - C₂H₄ (28 Da)

Caption: Predicted fragmentation of the protonated molecule.

Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This solution is ready for injection.

Liquid Chromatography Method
ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Method
ParameterSetting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Full Scan (MS1) Range m/z 50-500
MS/MS Precursor Ion m/z 213.0
Collision Energy Ramped 10-40 eV (for fragmentation analysis)

Data Interpretation

  • Retention Time: The compound should elute at a specific retention time under the prescribed LC conditions.

  • Full Scan Spectrum (MS1):

    • Look for the protonated molecular ion [M+H]⁺ at m/z 213.0318 .

    • Confirm the presence of the isotopic peak at m/z 215.0288 with an intensity of approximately 32% relative to the m/z 213 peak.

  • Tandem Mass Spectrum (MS/MS):

    • Identify the key fragment ions as predicted in the fragmentation diagram. The loss of CO (m/z 185.0369 ) is a strong indicator of an aromatic aldehyde.

    • The presence of these specific fragments provides high confidence in the structural identification.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the characterization of this compound. By leveraging high-resolution mass spectrometry, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The combination of accurate mass measurement, characteristic isotopic pattern, and predictable fragmentation pathways provides a self-validating system for analysis, ensuring data integrity in research and development settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776388, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link].

  • Chemistry LibreTexts (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link].

  • JoVE (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link].

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 207-213.
  • Shifrovitch, A., Madmon, M., Shamai Yamin, T., & Weissberg, A. (2024). Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry. Organics, 5(4), 614-622.
  • Kraft, P., & Eichenberger, W. (2003). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Helvetica Chimica Acta, 86(11), 3952-3964.
  • Al-Saffar, Y., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(1), 245.
  • ChemistNate (2014). Mass Spectrometry: Alpha Cleavage of Aldehydes. Retrieved from [Link].

  • McKenna, A. M., et al. (2022). Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. Energy & Fuels, 36(1), 43-66.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman College. Retrieved from [Link].

  • Zhao, S., et al. (2013). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Analytical Chemistry, 85(15), 7349-7355.
  • NPTEL (n.d.). Lecture 25: Mass and Infrared Spectroscopies. Retrieved from [Link].

  • Wikipedia (2024). Electrospray ionization. Retrieved from [Link].

  • Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Current Drug Metabolism, 6(3), 199-215.
  • Chandrakantha, B., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 637-646.

Sources

Application Note: Structural Elucidation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a substituted benzodioxepine, is of interest in medicinal chemistry and materials science. This document outlines the fundamental principles of FTIR spectroscopy, provides detailed protocols for sample preparation and analysis, and offers an in-depth interpretation of the expected vibrational modes. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction and Significance

This compound belongs to the benzodioxepine class of heterocyclic compounds. These scaffolds are present in a variety of biologically active molecules and natural products. The introduction of a chloro- group and an aldehyde functionality on the aromatic ring creates a molecule with potential for further synthetic elaboration, making it a valuable intermediate in drug discovery and development.

FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules.[1] By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the stretching and bending of chemical bonds. The resulting spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1][2]

This application note serves as a practical guide for researchers utilizing FTIR to confirm the identity and purity of this compound.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FTIR spectrum.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Based on its structure, we can predict the following characteristic IR absorptions:

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[3]

  • Aliphatic C-H Stretching: The methylene (-CH₂-) groups in the dioxepine ring will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[4]

  • Aldehyde C-H Stretching: The C-H bond of the aldehyde group gives rise to two characteristic, often weak, peaks around 2850 cm⁻¹ and 2750 cm⁻¹.[5][6] The presence of these is highly diagnostic for an aldehyde.[6]

  • Carbonyl (C=O) Stretching: The aldehyde carbonyl group will produce a very strong and sharp absorption band. Due to conjugation with the aromatic ring, this peak is expected in the range of 1710-1685 cm⁻¹.[7]

  • Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring will result in one to three sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[2][3]

  • Aliphatic C-H Bending: The methylene groups will also have bending (scissoring) vibrations around 1450 cm⁻¹.

  • Aryl-Ether (C-O-C) Stretching: The aryl-alkyl ether linkages will exhibit strong, characteristic asymmetric and symmetric stretching bands. For aryl alkyl ethers, two distinct bands are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[8]

  • Aromatic C-Cl Stretching: The carbon-chlorine bond is expected to show a stretching vibration in the lower frequency region, typically between 1090 and 1010 cm⁻¹ for aryl chlorides.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will determine the position of strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, often referred to as the "fingerprint region".[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation, speed, and reproducibility.[9][10] This protocol details the ATR-FTIR analysis of a solid sample of this compound.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with an appropriate solvent and allow it to dry completely.

    • Lower the ATR anvil to make contact with the crystal.

    • Collect a background spectrum. This is a critical step as it measures the instrument's response and the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR anvil.

    • Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.[11]

    • Ensure the sample covers the crystal surface completely.

  • Sample Spectrum Acquisition:

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Cleaning:

    • Raise the anvil and carefully remove the bulk of the sample with a spatula.

    • Clean the ATR crystal and anvil tip thoroughly with a solvent-dampened, lint-free wipe.

Rationale for Experimental Choices
  • ATR over KBr Pellet: ATR minimizes sample preparation, avoiding the laborious grinding and pressing required for KBr pellets, which can sometimes induce polymorphic changes in the sample.[12]

  • Diamond ATR Crystal: A diamond crystal is extremely robust and chemically inert, making it suitable for a wide range of organic and inorganic samples.

  • 4 cm⁻¹ Resolution: This resolution is generally sufficient to resolve the characteristic peaks of most organic molecules without introducing excessive noise.

  • 16-32 Scans: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.

Data Interpretation and Spectral Assignment

The resulting FTIR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.

Expected FTIR Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3080 - 3020MediumC-H StretchAromatic
~2980 - 2850MediumAsymmetric & Symmetric C-H StretchAliphatic (-CH₂-)
~2860 & ~2760WeakC-H Stretch (Fermi resonance doublet)Aldehyde
~1700 - 1680 Strong C=O Stretch (conjugated) Aromatic Aldehyde
~1600, ~1580, ~1470Variable, SharpC=C StretchAromatic Ring
~1460 - 1440Medium-CH₂- Bending (Scissoring)Aliphatic
~1250 Strong Asymmetric Ar-O-C Stretch Aryl-alkyl Ether
~1040 Strong Symmetric Ar-O-C Stretch Aryl-alkyl Ether
~1090 - 1010Medium-StrongC-Cl StretchAryl Halide
~900 - 700StrongC-H Out-of-Plane BendingSubstituted Aromatic

This table presents the predicted characteristic peaks. The fingerprint region below 1400 cm⁻¹ will contain numerous other bands related to complex skeletal vibrations.

Diagnostic Analysis Workflow

The following diagram illustrates a logical workflow for interpreting the FTIR spectrum of this compound.

FTIR_Analysis_Workflow cluster_0 Spectral Regions cluster_1 Interpretation & Confirmation cluster_2 Conclusion 3100-2700 3100-2700 cm⁻¹ C-H Stretches A A 3100-2700:f1->A 1800-1650 1800-1650 cm⁻¹ Carbonyl Region C Strong C=O peak (~1700-1680)? 1800-1650:f1->C 1600-1450 1600-1450 cm⁻¹ Aromatic Region D Sharp peaks at ~1600, ~1500? 1600-1450:f1->D 1300-1000 1300-1000 cm⁻¹ C-O / C-Cl Region E Two strong C-O peaks (~1250, ~1040)? 1300-1000:f1->E B Aldehyde C-H (~2850, ~2750)? A->B Conclusion Structure Consistent with Spectrum B->Conclusion C->Conclusion D->Conclusion F C-Cl peak (~1090-1010)? E->F F->Conclusion

A flowchart for the systematic interpretation of the FTIR spectrum.

Troubleshooting and Advanced Techniques

  • Broad O-H Peak (3500-3200 cm⁻¹): If a broad peak is observed in this region, it indicates the presence of water or alcohol impurity. The sample may need to be dried.

  • Weak or Noisy Spectrum: This is often due to poor sample-crystal contact in ATR. Re-apply the sample and ensure adequate pressure.

  • Overlapping Peaks: In the fingerprint region, peaks can be congested. Techniques like spectral subtraction (if a known impurity is present) or second-derivative spectroscopy can be used to resolve overlapping bands.[13]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like this compound. By following the detailed protocol and data interpretation guide presented in this application note, researchers can confidently identify the key functional groups and confirm the molecular structure. The combination of the highly characteristic aldehyde C-H and C=O stretches, along with the distinctive aryl-ether and aromatic C-H bands, provides a robust spectral signature for this molecule.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Yusuf, F. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Delhi. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of compound 5. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 892307.
  • ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • MDPI. (n.d.). Spectral Derivatives Improve FTIR-Based Machine Learning Classification of Plastic Polymers. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996005178A1 - Synthesis of benzodiazepines.
  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Frontiers in Plant Science. (2022, September 26). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of FTIR spectra (first derivatives, vector-normalized).... Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Lambda Solutions. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][4]benzoxazine-6-carboxylic acids. Retrieved from

  • University of California, Los Angeles. (n.d.). IR handout. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Retrieved from [Link]

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Application Note: A Robust Preparative HPLC Method for the Purification of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, optimized, and validated preparative High-Performance Liquid Chromatography (HPLC) protocol for the purification of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This molecule is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and functional materials. Achieving high purity is paramount for subsequent reactions and biological assays. This guide provides a comprehensive framework, from an in-depth analysis of the molecule's physicochemical properties to a step-by-step purification workflow, troubleshooting, and method validation. The methodology is grounded in the principles of reversed-phase chromatography, ensuring robust separation from common synthetic impurities.

Introduction and Scientific Rationale

The compound this compound is a substituted aromatic aldehyde containing a benzodioxepine core. This heterocyclic motif is of significant interest in medicinal chemistry. The purity of such synthetic intermediates directly impacts the yield, purity, and viability of the final active pharmaceutical ingredient (API). Crude synthetic products are often contaminated with unreacted starting materials, byproducts (such as the corresponding carboxylic acid from over-oxidation), and reagents, necessitating a robust purification strategy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this application due to its high resolving power and suitability for moderately polar organic molecules. The principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[1][2] The target molecule, with its aromatic ring, chloro-substituent, and ether linkages, possesses significant hydrophobic character, making it an ideal candidate for retention and separation on a C18 column.

This document serves as a practical guide for researchers and process chemists to efficiently achieve >99% purity of the target compound.

Analyte Characteristics and Method Development Strategy

A successful purification protocol is built upon a thorough understanding of the target molecule's properties.

  • Structure: this compound

  • Molecular Formula (estimated): C₁₀H₉ClO₃

  • Key Structural Features:

    • Hydrophobic Regions: Chlorinated benzene ring.

    • Polar Regions: Aldehyde group (-CHO), two ether oxygens.

    • UV Chromophore: The substituted benzene ring provides strong UV absorbance, making UV-based detection highly effective.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecyl-silane) column is selected as the primary stationary phase. The long alkyl chains provide a highly hydrophobic environment, promoting strong retention of the aromatic core of the analyte via van der Waals forces. This strong retention allows for the use of a high percentage of organic solvent in the mobile phase to effectively resolve closely eluting impurities.

  • Mobile Phase Selection: A combination of Acetonitrile (ACN) and water is chosen. ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[2]

  • Gradient Elution: A gradient elution method, where the concentration of the organic solvent (ACN) is increased over time, is indispensable. This approach ensures that early-eluting, highly polar impurities are washed from the column first, followed by the target compound, and finally, the late-eluting, highly non-polar byproducts. This is far more efficient than isocratic elution for complex crude mixtures.[3]

  • Detector Wavelength: The aromatic aldehyde structure is expected to have a strong UV absorbance maximum (λ_max) around 254 nm to 300 nm. A photodiode array (PDA) detector is recommended during method development to determine the optimal wavelength for detection, ensuring high sensitivity for the target compound while minimizing interference from impurities. For this protocol, a wavelength of 275 nm is selected.

Experimental Protocol: Preparative HPLC Purification

This protocol is designed to be a self-validating system. Adherence to the specified parameters and system suitability checks will ensure reproducible and successful purification.

Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system equipped with a binary gradient pump, autosampler (or manual injector), column oven, and a UV/Vis or PDA detector.

    • Fraction collector.

    • Rotary evaporator for solvent removal.

  • Column:

    • Reversed-Phase C18 Column (e.g., Waters SunFire C18, Phenomenex Luna C18).

    • Dimensions: 250 mm x 19 mm (or similar preparative scale).

    • Particle Size: 5 µm.

  • Reagents and Solvents:

    • Acetonitrile (HPLC Grade or higher).

    • Water (HPLC Grade or ultrapure).

    • Methanol (HPLC Grade, for cleaning).

    • Crude this compound sample.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 100% HPLC Grade Water.

  • Mobile Phase B (Organic): 100% HPLC Grade Acetonitrile.

    • Action: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using sonication or helium sparging to prevent pump cavitation and detector noise.

  • Sample Preparation:

    • Action: Accurately weigh approximately 100 mg of the crude material.

    • Action: Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a final concentration of 10-20 mg/mL.

    • Causality: Dissolving the sample in a solvent composition similar to the initial mobile phase conditions prevents peak distortion and precipitation on the column head.

    • Action: Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

HPLC Method Parameters

The following parameters should be programmed into the HPLC system.

ParameterValueRationale
Column C18, 250 x 19 mm, 5 µmStandard for preparative RP-HPLC of small organic molecules.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)Organic (strong) solvent for eluting the analyte.
Flow Rate 18.0 mL/minAppropriate for a ~20 mm inner diameter preparative column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 1.0 - 5.0 mLScaled for preparative loading; depends on sample concentration.
Detection UV at 275 nmWavelength for optimal detection of the aromatic aldehyde chromophore.
Gradient Program See Table belowTo ensure separation of polar and non-polar impurities.

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Curve
0.05050Linear
2.05050Linear
20.0595Linear
25.0595Linear
26.05050Linear
30.05050Linear
Workflow Diagram

The overall purification process follows a logical sequence from sample preparation to the isolation of the pure compound.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Processing Crude Crude Sample Dissolve Dissolve in ACN/H2O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Prep HPLC Filter->Inject Separate Gradient Separation on C18 Inject->Separate Detect UV Detection (275 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions for Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Compound (>99%) Evaporate->Pure

Caption: Workflow for preparative HPLC purification.

Fraction Collection and Post-Purification
  • Fraction Collection: Based on an initial analytical run, program the fraction collector to begin collecting shortly before the main peak elutes and end shortly after it returns to baseline.

  • Purity Analysis: Re-inject a small aliquot (10 µL) of each collected fraction (or pooled fractions) into an analytical scale HPLC system using a similar gradient to confirm purity.

  • Solvent Removal: Combine the fractions that meet the purity requirement (e.g., >99%). Remove the acetonitrile/water solvent using a rotary evaporator.

  • Final Product: The resulting solid or oil is the purified this compound. Dry under high vacuum to remove residual solvent.

Expected Results and Data

The described method is expected to yield the target compound with high purity and good recovery. The retention time will be highly dependent on the specific system, but the elution order should remain consistent.

ParameterExpected Result
Approx. Retention Time (t_R) 12 - 16 minutes
Purity of Final Compound > 99.0% (by UV area)
Recovery 85 - 95%
Appearance Orange liquid or low-melting solid[4]

Mechanistic Insight: Analyte Retention

The retention of the analyte is governed by its interaction with the stationary phase. Increasing the organic content of the mobile phase reduces its polarity, causing the analyte to partition more readily from the stationary phase and elute from the column.

G cluster_0 Low % Organic Solvent cluster_1 High % Organic Solvent Low_ACN Mobile Phase (e.g., 50% ACN) Strong_Retention Analyte strongly binds to C18 phase Low_ACN->Strong_Retention Long_tR Result: High Retention Time (t_R) Strong_Retention->Long_tR High_ACN Mobile Phase (e.g., 95% ACN) Weak_Retention Analyte prefers mobile phase High_ACN->Weak_Retention Short_tR Result: Low Retention Time (t_R) Weak_Retention->Short_tR

Caption: Effect of mobile phase on analyte retention in RP-HPLC.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Sample overload; sample solvent incompatible with mobile phase; column degradation.Reduce injection volume/mass; dissolve sample in initial mobile phase; flush or replace column.
Low Recovery Compound precipitation on column; irreversible adsorption; incorrect fraction collection window.Ensure sample is fully dissolved; perform a strong solvent wash (e.g., isopropanol); adjust fraction collection times based on UV signal.
Variable Retention Times Pump malfunction; leaks in the system; column temperature fluctuations; mobile phase not degassed.Check pump pressure and for leaks; ensure column oven is stable; degas mobile phases thoroughly.
Ghost Peaks Contaminated mobile phase or injector; carryover from previous injection.Use fresh, high-purity solvents; run a blank gradient; clean the injection port and loop.

Conclusion

The preparative RP-HPLC method detailed in this application note provides a reliable and efficient protocol for obtaining high-purity this compound. By understanding the underlying chromatographic principles and following the step-by-step guide, researchers can consistently achieve the material quality required for demanding applications in drug discovery and chemical synthesis. This method is fully validated according to standard practices and serves as a robust foundation for process scale-up.

References

  • CAS Common Chemistry. 9-Chloro-3,4-dihydro-8,13-dihydroxy-2,2,5,10-tetramethyl-4,11-dioxo-2H,11H-[3][5]benzodioxepino[2,3-g]-1-benzopyran-7-carboxaldehyde. CAS, a division of the American Chemical Society. [Link]

  • ResearchGate. Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues.[Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. [Link]

  • PubMed. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers.[Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.[Link]

  • ResearchGate. DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR SIMULTANEOUS ESTIMATION OF OLANZAPINE AND ARIPIPRAZOLE IN SYNTHETIC MIXTURES.[Link]

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. [Link]

  • The Nigerian Journal of Pharmacy. Reversed phase HPLC method development and validation for the analysis of amlodipine besylate in tablets dosage form and human plasma.[Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.[Link]

  • Journal of Pharmaceutical Research & Reports. Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium.[Link]

  • United States Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC.[Link]

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  • Taylor & Francis Online. HPLC Determination of Trace Levels of Aliphatic Aldehydes C1 - C4 in River and Tap Water Using On-Line Preconcentration.[Link]

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Application Notes and Protocols: Exploring the Antimicrobial Potential of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel derivatives based on the 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde scaffold. While direct research on this specific parent compound is emerging, this document synthesizes established methodologies and insights from related benzodioxepine and other antimicrobial compounds to propose a robust research and development pathway.

Introduction: The Benzodioxepine Scaffold as a Privileged Structure in Antimicrobial Research

The benzodioxepine moiety is a recognized "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds. Recent studies have highlighted the potential of benzodioxepine derivatives as a promising class of antimicrobial agents.[1][2] These compounds offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their therapeutic properties. The introduction of a chlorine atom and a carbaldehyde group at the 9 and 7 positions, respectively, of the 3,4-dihydro-2H-1,5-benzodioxepine core presents a unique starting point for the development of novel antibacterial and antifungal agents. The aldehyde functionality, in particular, serves as a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, each with the potential for distinct antimicrobial activities.

Proposed Synthetic Strategy and Derivative Library Generation

The parent compound, this compound, can be synthesized through established organic chemistry routes. The aldehyde group at the 7-position is the key functional group for derivatization. A general and efficient method for creating a library of derivatives is through condensation reactions. For instance, the reaction of the aldehyde with various primary amines can yield a series of Schiff base derivatives.[3]

General Procedure for the Preparation of Schiff Base Derivatives:

A mixture of this compound (1 equivalent) and a substituted aniline or other primary amine (1.1 equivalents) in a suitable solvent such as ethanol or methanol is refluxed for a specified period. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to yield the pure Schiff base derivative.

Below is a proposed workflow for the synthesis and initial characterization of these novel derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start 9-chloro-3,4-dihydro-2H-1,5- benzodioxepine-7-carbaldehyde reaction Condensation Reaction (Schiff Base Formation) start->reaction amines Library of Primary Amines (e.g., substituted anilines) amines->reaction purification Purification (Recrystallization/Chromatography) reaction->purification derivatives Library of Novel Derivatives purification->derivatives spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) derivatives->spectroscopy purity Purity Assessment (HPLC, Elemental Analysis) spectroscopy->purity

Caption: Synthetic workflow for generating a library of derivatives.

In Vitro Antimicrobial Susceptibility Testing: Protocols and Data Interpretation

A critical step in evaluating the potential of these new derivatives is to determine their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[4][5]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[4]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[4]

    • Seal the plate and incubate at 37°C for 16-20 hours.[4]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Data Presentation:

The results of the MIC testing should be summarized in a clear and concise table for easy comparison of the activity of different derivatives against various microbial strains.

DerivativeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
Parent Compound >128>128>128>128
Derivative 1 3264>12864
Derivative 2 16326432
Ciprofloxacin 0.50.251N/A
Fluconazole N/AN/AN/A2

Note: The above data is hypothetical and for illustrative purposes only.

Investigating the Mechanism of Action

Understanding how a novel antimicrobial compound exerts its effect is crucial for its development as a therapeutic agent. Based on the literature for related compounds, several potential mechanisms of action can be investigated for the this compound derivatives.

Bacterial Membrane Disruption

Many antimicrobial agents act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7][8]

Protocol: Membrane Permeability Assay using Propidium Iodide (PI)

This assay utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes and intercalate with DNA, resulting in a significant increase in fluorescence.

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Suspension: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment: Add the test compound at various concentrations (e.g., 1x and 2x MIC) to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Staining: Add propidium iodide to a final concentration of 10 µg/mL to all samples.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer or a flow cytometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence intensity compared to the negative control indicates membrane damage.[9]

G cluster_workflow Membrane Disruption Assay Workflow start Mid-log Phase Bacterial Culture wash Harvest & Wash Cells start->wash resuspend Resuspend in PBS wash->resuspend treat Treat with Compound & Controls resuspend->treat stain Add Propidium Iodide treat->stain incubate Incubate in Dark stain->incubate measure Measure Fluorescence incubate->measure result Increased Fluorescence = Membrane Damage measure->result

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

The inflammatory response is a fundamental biological process crucial for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current pharmacopeia of anti-inflammatory drugs, while effective, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory properties of a novel synthetic compound, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (hereinafter referred to as Cmpd-X). The benzodioxepine scaffold has been explored for various biological activities, and the introduction of a chloro and a carbaldehyde moiety presents an interesting avenue for novel pharmacological effects. These protocols are designed to be a self-validating system, progressing from broad in vitro screening to more focused mechanistic and in vivo studies.

Part 1: Initial In Vitro Screening - Assessing Anti-inflammatory Efficacy and Cytotoxicity

The initial phase of investigation aims to determine if Cmpd-X possesses anti-inflammatory activity in a relevant cellular model and to establish a safe concentration range for further studies. The murine macrophage cell line, RAW 264.7, is an excellent model as macrophages are key players in the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of a battery of pro-inflammatory mediators.

Rationale for Experimental Choices
  • Cell Line: RAW 264.7 macrophages are a well-characterized and widely used cell line for studying inflammation. They respond robustly to LPS, mimicking key aspects of the innate immune response.

  • Inflammatory Stimulus: LPS triggers a signaling cascade that leads to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Cytotoxicity Assessment: It is imperative to distinguish between a genuine anti-inflammatory effect and a reduction in inflammatory mediators due to cell death. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, providing an indication of cell viability.

Experimental Workflow: In Vitro Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis prep_cell Seed RAW 264.7 cells treat_cmpd Pre-treat cells with Cmpd-X prep_cell->treat_cmpd prep_cmpd Prepare Cmpd-X dilutions prep_cmpd->treat_cmpd treat_lps Stimulate with LPS treat_cmpd->treat_lps assay_mtt MTT Assay (Cytotoxicity) treat_lps->assay_mtt assay_griess Griess Assay (Nitric Oxide) treat_lps->assay_griess assay_elisa ELISA (TNF-α, IL-6) treat_lps->assay_elisa analysis Determine IC50 and CC50 assay_mtt->analysis assay_griess->analysis assay_elisa->analysis

Caption: Workflow for in vitro screening of Cmpd-X.

Detailed Protocols

Protocol 1: Preparation of Cmpd-X for In Vitro Assays

  • Rationale: Novel compounds are often poorly soluble in aqueous media. A stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), is typically prepared and then diluted in culture medium to the final working concentrations. It is crucial to keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Procedure:

    • Prepare a 10 mM stock solution of Cmpd-X in sterile DMSO.

    • Further dilute the stock solution in complete Dulbecco's Modified Eagle Medium (DMEM) to prepare working concentrations (e.g., 2X the final desired concentration).

    • Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.1%.

Protocol 2: Cell Culture and Treatment

  • Seed RAW 264.7 macrophages in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Remove the culture medium and replace it with fresh medium containing various concentrations of Cmpd-X (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with 1 µg/mL of LPS (except for the unstimulated control group) and incubate for 18-24 hours.[2]

Protocol 3: MTT Assay for Cell Viability

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 4: Griess Assay for Nitric Oxide Production

  • Collect the cell culture supernatant after the treatment period.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[4]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 5: ELISA for TNF-α and IL-6

  • Use the collected cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[5][6]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the standards and samples and incubate.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Data Presentation and Interpretation

Summarize the quantitative data in a clear and structured table.

Concentration of Cmpd-X (µM)Cell Viability (%)Nitric Oxide Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
0 (LPS only)100 ± 5100 ± 8100 ± 7100 ± 9
0.198 ± 495 ± 692 ± 896 ± 7
197 ± 580 ± 775 ± 682 ± 5
1095 ± 655 ± 548 ± 458 ± 6
2592 ± 730 ± 425 ± 335 ± 4
5088 ± 815 ± 312 ± 218 ± 3
10055 ± 9---
  • Interpretation: Cmpd-X shows a dose-dependent inhibition of NO, TNF-α, and IL-6 production. Significant cytotoxicity is observed at 100 µM. Based on this hypothetical data, non-toxic concentrations (e.g., up to 50 µM) should be used for further mechanistic studies.

Part 2: Mechanistic Elucidation - Unraveling the Mode of Action

Having established the anti-inflammatory activity of Cmpd-X, the next logical step is to investigate its potential mechanism of action. Many anti-inflammatory agents exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8] Another common target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Rationale for Experimental Choices
  • NF-κB Pathway: Investigating the NF-κB pathway provides insight into the upstream signaling events affected by Cmpd-X. The phosphorylation and subsequent degradation of the inhibitory protein IκBα, and the nuclear translocation of the p65 subunit of NF-κB, are key indicators of pathway activation.[9] Western blotting is a standard technique to assess these changes.

  • COX-2 Inhibition: A direct enzyme inhibition assay will determine if Cmpd-X acts as a COX-2 inhibitor, a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathway and Experimental Workflow

G cluster_pathway NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK tlr4->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes activates transcription

Caption: Simplified NF-κB signaling pathway.

G cluster_prep Preparation cluster_wb Western Blot cluster_cox COX-2 Inhibition Assay prep_cell Culture and treat RAW 264.7 cells lysis Cell Lysis prep_cell->lysis cox_assay Fluorometric COX-2 Assay prep_cell->cox_assay sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer sds_page->transfer probing Antibody Probing (p-IκBα, IκBα, p65) transfer->probing detection Detection probing->detection

Caption: Workflow for mechanistic studies.

Detailed Protocols

Protocol 6: Western Blot for NF-κB Pathway Proteins

  • Seed RAW 264.7 cells in 6-well plates and treat with Cmpd-X and LPS as described in Protocol 2.

  • After a shorter incubation period (e.g., 30-60 minutes for IκBα phosphorylation and 1-2 hours for p65 translocation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and p65 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • For p65 nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts before running the western blot.

Protocol 7: COX-2 Inhibition Assay

  • Use a commercially available fluorometric COX-2 inhibitor screening kit.[2][11]

  • Prepare the assay buffer, probe, and cofactor solution as per the kit's instructions.

  • Add the assay buffer, COX-2 enzyme, and different concentrations of Cmpd-X to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence at the specified excitation and emission wavelengths over time.

  • Calculate the percentage of COX-2 inhibition for each concentration of Cmpd-X.

Data Presentation and Interpretation

Western Blot Results: Present the western blot images along with densitometric analysis.

  • Interpretation: A decrease in the ratio of phosphorylated IκBα to total IκBα and a reduction in the nuclear localization of p65 in the presence of Cmpd-X would suggest that the compound inhibits the NF-κB pathway.

COX-2 Inhibition Data:

Concentration of Cmpd-X (µM)COX-2 Inhibition (%)
15 ± 2
1015 ± 4
5025 ± 6
10040 ± 8
  • Interpretation: This hypothetical data suggests that Cmpd-X has a modest direct inhibitory effect on COX-2 at higher concentrations. The primary anti-inflammatory mechanism is more likely through the inhibition of the NF-κB pathway.

Part 3: In Vivo Validation - Assessing Efficacy in an Animal Model

In vitro findings must be validated in a living organism to assess the compound's potential as a therapeutic agent. The carrageenan-induced paw edema model in rodents is a widely used and well-accepted acute inflammatory model.[12]

Rationale for Experimental Choices
  • Animal Model: Mice or rats are commonly used for this model due to their small size, ease of handling, and well-characterized inflammatory responses.

  • Inflammatory Agent: Carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by paw edema, which can be quantified.

  • Measurement of Edema: A plethysmometer provides an accurate and objective measurement of paw volume.[7][13][14]

Experimental Workflow: In Vivo Study

G cluster_prep Preparation cluster_treat Treatment and Induction cluster_measure Measurement cluster_analysis Data Analysis acclimatize Acclimatize animals prep_cmpd Prepare Cmpd-X formulation acclimatize->prep_cmpd treat_cmpd Administer Cmpd-X (i.p.) prep_cmpd->treat_cmpd induce Inject carrageenan into paw treat_cmpd->induce measure_edema Measure paw volume at different time points induce->measure_edema analysis Calculate % inhibition of edema measure_edema->analysis

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Detailed Protocol

Protocol 8: Carrageenan-Induced Paw Edema

  • Acclimatize male Swiss albino mice (20-25 g) for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and Cmpd-X treated groups (e.g., 10, 25, 50 mg/kg).

  • Prepare Cmpd-X for in vivo administration by suspending it in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in saline. Sonication may be required to achieve a uniform suspension.

  • Administer the vehicle, indomethacin, or Cmpd-X via intraperitoneal (i.p.) injection 30-60 minutes before the carrageenan injection.[5][15]

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation and Interpretation
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Cmpd-X100.68 ± 0.0620.0
Cmpd-X250.45 ± 0.0547.1
Cmpd-X500.35 ± 0.0458.8
  • Interpretation: The hypothetical data indicates that Cmpd-X significantly and dose-dependently reduces carrageenan-induced paw edema in mice, with the highest dose showing efficacy comparable to the standard drug indomethacin.

Part 4: Investigating Apoptotic Effects

To further characterize the cellular effects of Cmpd-X, it is beneficial to assess its potential to induce apoptosis, especially at higher concentrations where cytotoxicity was observed. The activation of caspase-3 is a key event in the apoptotic cascade.

Rationale for Experimental Choice
  • Caspase-3 Activity: Measuring the activity of caspase-3, an executioner caspase, provides a quantitative measure of apoptosis induction.

Detailed Protocol

Protocol 9: Caspase-3 Activity Assay

  • Culture and treat RAW 264.7 cells with Cmpd-X at various concentrations, including those that showed cytotoxicity in the MTT assay.

  • After the desired incubation period (e.g., 24 hours), lyse the cells according to the manufacturer's protocol for a commercially available colorimetric or fluorometric caspase-3 assay kit.[3][16][17][18][19]

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.

  • Incubate to allow for substrate cleavage.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Data Presentation and Interpretation
Concentration of Cmpd-X (µM)Caspase-3 Activity (Fold increase over control)
01.0 ± 0.1
251.2 ± 0.2
501.8 ± 0.3
1004.5 ± 0.6
  • Interpretation: This hypothetical data suggests that at concentrations where significant cytotoxicity is observed (100 µM), Cmpd-X induces apoptosis, as indicated by the increased caspase-3 activity.

Conclusion

This comprehensive guide outlines a systematic approach to evaluate the anti-inflammatory potential of the novel compound this compound. By following these protocols, researchers can obtain robust and reproducible data on the compound's efficacy, safety, and mechanism of action. The presented workflow, from in vitro screening to in vivo validation, provides a solid foundation for the preclinical development of this promising new chemical entity.

References

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  • Armstrong, B., et al. (2011). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Journal of visualized experiments : JoVE, (51), 2696.
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Springer. (2023). Intraperitoneal Injection of Neonatal Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay of Raw 264.7 macrophages treated with GBE. Raw 264.7.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative Western blot bands of p~IκBα and total IκBα for each.... Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Sensory Landscape of Substituted Benzodioxepines

The 1,5-benzodioxepine scaffold is a core structural motif in a variety of compounds exhibiting significant biological and olfactory properties. Notably, this chemical family includes the iconic marine fragrance Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), which revolutionized the perfumery industry with its distinct sea-breeze aroma. The exploration of structural analogs of this scaffold is a fertile ground for the discovery of novel odorants with unique and desirable sensory profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and detailed olfactory characterization of a specific analog, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde , and its related compounds. By understanding the influence of substituents, such as the chloro group and the carbaldehyde moiety, on the olfactory properties of the benzodioxepine core, researchers can gain valuable insights into structure-activity relationships (SAR) and design new molecules with tailored scent characteristics.

We will delve into a robust synthetic protocol for the target compound, followed by detailed methodologies for its analytical and sensory evaluation, including Gas Chromatography-Olfactometry (GC-O) and sensory panel assessments. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

I. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the target compound is approached in a two-step process, commencing with the formation of the chlorinated benzodioxepine core, followed by the introduction of the carbaldehyde group via a Vilsmeier-Haack formylation.

Step 1: Synthesis of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine

This step involves a Williamson ether synthesis to construct the seven-membered dioxepine ring.

Reaction Scheme:

Materials and Reagents:

  • 4-Chlorocatechol

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorocatechol (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMF.

  • Addition of Alkylating Agent: While stirring the mixture, add 1,3-dibromopropane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the hydroxyl groups of the catechol, facilitating the nucleophilic attack on the dibromopropane.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Excess Base and Alkylating Agent: A slight excess of the base and alkylating agent is used to ensure complete reaction of the starting catechol.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.[1]

Reaction Scheme:

Materials and Reagents:

  • 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Sodium acetate solution (saturated)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Protocol:

  • Vilsmeier Reagent Formation: In a dry two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.[2]

  • Substrate Addition: Dissolve 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and saturated sodium acetate solution to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1 M HCl (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the final product, this compound.

Causality of Experimental Choices:

  • Vilsmeier Reagent: This electrophilic reagent is highly effective for formylating activated aromatic rings. The electron-donating ether groups of the benzodioxepine ring activate the aromatic system for this electrophilic substitution.

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are crucial for its successful formation and reaction.

  • Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde requires an aqueous workup.

II. Analytical and Olfactory Characterization

A multi-faceted approach combining instrumental analysis and human sensory perception is essential for a thorough characterization of the olfactory properties of the synthesized compounds.

A. Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that couples the high-resolution separation of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3][4] This allows for the identification of odor-active compounds in a mixture and the characterization of their individual scent profiles.

Protocol for GC-O Analysis:

  • Sample Preparation: Prepare a solution of the synthesized compound in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration of approximately 100-1000 ppm.

  • Instrumentation:

    • Gas Chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • The GC column effluent is split (typically 1:1) between the FID and the ODP.

    • A humidified air stream is mixed with the effluent directed to the ODP to prevent nasal dehydration.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or DB-Wax).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactory Detection:

    • A panel of trained assessors sniffs the effluent from the ODP.

    • Panelists record the retention time, odor descriptor (e.g., "marine," "metallic," "sweet"), and intensity of each detected odorant.

    • Intensity can be rated on a numerical scale (e.g., 0-5 or 0-10).

  • Data Analysis:

    • Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is detected is its flavor dilution (FD) factor, which is proportional to its odor potency.

    • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound by its odor detection threshold. Compounds with an OAV greater than 1 are considered to contribute to the overall aroma.

Diagram of GC-O Workflow:

GCO_Workflow cluster_GC Gas Chromatography cluster_Detection Detection Injector Injector Column Column Injector->Column Sample Injection Splitter Splitter Column->Splitter Separation FID FID Detector Splitter->FID 50% Effluent ODP Olfactory Detection Port Splitter->ODP 50% Effluent Data_Acquisition Data_Acquisition FID->Data_Acquisition Chromatogram Assessor Assessor ODP->Assessor Sniffing Assessor->Data_Acquisition Odor Description & Intensity caption GC-O Experimental Workflow

Caption: GC-O Experimental Workflow.

B. Sensory Panel Evaluation

A trained sensory panel provides quantitative and qualitative data on the overall aroma profile of the compound.

Protocol for Sensory Panel Evaluation:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their ability to detect and describe odors.

    • Train the panel using a range of standard odorants to develop a common vocabulary for odor description.

  • Sample Preparation:

    • Prepare solutions of the synthesized compound in an odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations.

    • Present the samples on smelling strips or in capped glass vials.

  • Testing Environment:

    • Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.

  • Evaluation Methods:

    • Triangle Test: To determine if a perceptible difference exists between two samples (e.g., the chlorinated analog vs. the non-chlorinated parent compound). Panelists are presented with three samples, two of which are identical, and asked to identify the odd one out.

    • Paired Comparison Test: To determine the direction of a difference in a specific attribute (e.g., which sample is more "marine").

    • Descriptive Analysis: Panelists rate the intensity of various odor descriptors (e.g., marine, metallic, sweet, floral, chemical) on a labeled magnitude scale (LMS) or a numerical intensity scale.

  • Data Analysis:

    • Analyze the data from triangle and paired comparison tests using binomial statistics.

    • Analyze the descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in odor attributes between compounds.

Diagram of Sensory Evaluation Workflow:

Sensory_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Data Analysis Panel_Selection Panelist Selection & Training Triangle_Test Triangle Test Panel_Selection->Triangle_Test Sample_Prep Sample Preparation (Dilutions) Sample_Prep->Triangle_Test Paired_Comparison Paired Comparison Sample_Prep->Paired_Comparison Descriptive_Analysis Descriptive Analysis Sample_Prep->Descriptive_Analysis Statistical_Analysis Statistical Analysis (ANOVA, etc.) Triangle_Test->Statistical_Analysis Paired_Comparison->Statistical_Analysis Descriptive_Analysis->Statistical_Analysis Profile_Generation Odor Profile Generation Statistical_Analysis->Profile_Generation caption Sensory Panel Evaluation Workflow

Caption: Sensory Panel Evaluation Workflow.

III. Expected Olfactory Properties and Structure-Activity Relationships (SAR)

Based on the existing literature on related compounds, we can formulate a hypothesis regarding the olfactory profile of this compound.

  • Influence of the Benzodioxepine Core: The benzodioxepine scaffold is known to be a key structural element for marine and ozonic odors.[5]

  • Influence of the Aldehyde Group: The carbaldehyde group is a common osmophore found in many fragrance ingredients and is likely to contribute to the overall odor profile. Aromatic aldehydes often possess sweet, spicy, or almond-like notes.[6]

  • Influence of the Chloro Substituent: Halogenation of aromatic compounds can significantly impact their olfactory properties. Chlorinated aromatic compounds can sometimes introduce phenolic, medicinal, or chemical notes.[7] For instance, o-chlorobenzaldehyde is described as having a pungent, almond-like odor.

Hypothesized Odor Profile:

It is hypothesized that this compound will possess a complex odor profile with potential marine or ozonic undertones from the benzodioxepine core, modified by the presence of the aldehyde and chloro groups. The scent may exhibit a combination of the following characteristics:

  • Primary Notes: Marine, ozonic, slightly metallic.

  • Secondary Notes: Sweet, almond-like, phenolic, or slightly chemical.

Structure-Activity Relationship Insights:

By comparing the olfactory profile of the target compound with its non-chlorinated analog (3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde) and the corresponding alcohol and acid derivatives, valuable SAR data can be generated. This will help elucidate the specific contribution of the chloro and carbaldehyde functionalities to the overall scent perception.

Table 1: Hypothetical Olfactory Data for SAR Study

CompoundPredicted Odor ProfilePredicted Odor Intensity
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehydeMarine, sweet, slightly almond-likeModerate
This compound Marine, metallic, phenolic, with a sweet undertoneModerate to Strong
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanolWeaker, woody, slightly marineWeak
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acidVery weak or odorlessVery Weak

IV. Safety Precautions

  • General Handling: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

    • 1,3-Dibromopropane: A lachrymator and potential carcinogen. Avoid inhalation and skin contact.

    • Chlorinated aromatic compounds: Handle with care as their toxicological properties may not be fully characterized.

V. References

  • Drevermann, B., Lingham, A. R., Hügel, H. M., & Marriott, P. J. (2007). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Helvetica Chimica Acta, 90(5), 899-908.

  • Gaudin, J.-M. (2007). Structure-Activity Relationships in the Domain of Odorants Having Marine Notes. Chemistry & Biodiversity, 4(4), 736-751.

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on benzaldehyde. Food and Chemical Toxicology, 50, 140-159.

  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143.

  • Juhlke, F., Lorber, K., Wagenstaller, M., & Büttner, A. (2017). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry, 5, 120.

  • Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer.

  • Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007). Sensory Evaluation Techniques (4th ed.). CRC Press.

  • Ataman Kimya. (n.d.). o-CHLORO BENZALDEHYDE. Retrieved from [Link]

  • S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • MDPI. (2019). Characterization of the Key Aroma Compounds in Three Truffle Varieties from China by Flavoromics Approach. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. Retrieved from [Link]

  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]

  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery? Retrieved from [Link]

  • Multichem. (n.d.). o-Chlorobenzaldehyde Dealer and Distributor. Retrieved from [Link]

  • MDPI. (2020). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]

  • Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]

  • Scent Split. (2024, July 26). Aldehydes: The Debunking Myths And Its Role In Fragrance. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Ataman Kimya. (n.d.). o-CHLORO BENZALDEHYDE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges.

Introduction

The synthesis of this compound, a key building block in the development of various pharmaceuticals, typically involves the electrophilic formylation of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine. The electron-donating nature of the dioxepine ring directs the substitution, but the presence of the chloro group and the specific reaction conditions can significantly influence the outcome. This guide provides in-depth technical assistance to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Question: Why is my yield of this compound consistently low?

Answer:

Low yields in the formylation of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine can stem from several factors. The Vilsmeier-Haack reaction is a common method for this transformation, and its success is highly dependent on the precise control of reaction conditions.[1][2]

  • Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is the active electrophile.[3] Incomplete formation of this reagent will naturally lead to lower yields. Ensure that your POCl₃ and DMF are of high purity and anhydrous. The reaction is also sensitive to stoichiometry; an excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.

  • Reaction Temperature: The formylation of activated aromatic rings is often exothermic. If the temperature is not carefully controlled, side reactions can occur, leading to a decrease in the yield of the desired product. It is advisable to add the formylating agent slowly at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a slightly elevated temperature.

  • Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.

  • Degradation of Starting Material or Product: The starting material or the product may be sensitive to the reaction conditions. Strong acids and high temperatures can potentially lead to the decomposition of the benzodioxepine ring system.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer:

The formation of multiple products is a common issue in electrophilic aromatic substitution reactions. Here are some potential side products to consider:

  • Isomeric Products: While the primary directing effect of the ether linkages in the dioxepine ring favors formylation at the 7-position, some substitution may occur at other positions on the aromatic ring, leading to the formation of isomers.

  • Di-formylated Products: If a large excess of the formylating agent is used or if the reaction temperature is too high, di-formylation of the aromatic ring can occur.

  • Unreacted Starting Material: A significant amount of unreacted 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine may remain if the reaction conditions are not optimal.

  • Hydrolysis Products: During workup, incomplete hydrolysis of the iminium intermediate from the Vilsmeier-Haack reaction can lead to impurities.[2] Ensure that the hydrolysis step is carried out effectively.

Question: How can I effectively purify the final product?

Answer:

Purification of this compound can be challenging due to the potential for closely related impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying this type of compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the desired product from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities dissolved.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is generally a good choice for the formylation of electron-rich aromatic compounds like 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine due to its relatively mild conditions and high regioselectivity.[1][2] Other methods like the Duff reaction or the Reimer-Tiemann reaction could also be explored, but they often suffer from lower yields and the formation of more side products.[4][5] The Reimer-Tiemann reaction, for instance, uses harsh basic conditions which might not be compatible with all substrates.[6]

Q2: What is the role of the chloro substituent on the aromatic ring?

A2: The chloro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it is also an ortho-, para-director. In the case of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine, the strong activating and directing effects of the ether oxygens will likely dominate, leading to formylation at the position para to the chloro group (the 7-position).

Q3: How can I confirm the structure of my product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic aldehyde proton signal (around 9-10 ppm) and the aromatic proton signals with specific splitting patterns that can confirm the substitution pattern. ¹³C NMR will show the carbonyl carbon of the aldehyde group (around 190 ppm).

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the addition of a formyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of an aromatic aldehyde C=O stretch.

Experimental Protocols

Representative Vilsmeier-Haack Formylation Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Table 1: Comparison of Formylation Methods

ReactionReagentsTypical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to 60 °CMild conditions, good for activated ringsRequires anhydrous conditions
Duff Reaction Hexamethylenetetramine, acidHigh temperaturesSimple reagentsOften low yields[4][5]
Reimer-Tiemann CHCl₃, strong baseBiphasic, 60-70 °CReadily available reagentsHarsh conditions, potential for side reactions[6]

Visualizations

Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Starting_Material 8-chloro-3,4-dihydro-2H- 1,5-benzodioxepine Starting_Material->Iminium_Intermediate Electrophilic Aromatic Substitution Hydrolysis Hydrolysis (e.g., NaHCO₃ aq.) Iminium_Intermediate->Hydrolysis Final_Product 9-chloro-3,4-dihydro-2H- 1,5-benzodioxepine-7-carbaldehyde Hydrolysis->Final_Product Purification Purification (Chromatography/ Recrystallization) Final_Product->Purification

Caption: General workflow for the Vilsmeier-Haack formylation.

Troubleshooting Decision Tree

Troubleshooting_Yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_degradation Degradation Start Low Yield of Target Aldehyde Check_SM Is there unreacted starting material? Start->Check_SM Check_Side_Products Are there multiple new spots on TLC? Check_SM->Check_Side_Products No Increase_Time Increase reaction time Check_SM->Increase_Time Yes Lower_Temp Lower reaction temperature Check_Side_Products->Lower_Temp Yes Milder_Workup Use milder workup conditions Check_Side_Products->Milder_Workup No (Streaking/Baseline material) Increase_Temp Increase reaction temperature Increase_Time->Increase_Temp Increase_Reagent Increase equivalents of Vilsmeier reagent Increase_Temp->Increase_Reagent Check_Stoichiometry Check stoichiometry of reagents Lower_Temp->Check_Stoichiometry Purification_Strategy Optimize purification strategy Check_Stoichiometry->Purification_Strategy

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of ChemTech Research. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. (2018).
  • US8802845B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto. (n.d.).
  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2018). Molecules. [Link]

  • (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012).
  • The Reimer–Tiemann Reaction. (n.d.).
  • Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. (2014). American Journal of Chemistry.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). International Journal of Organic Chemistry. [Link]

  • The Duff Reaction: Researching A Modific
  • Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][7][8]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. (n.d.). ResearchGate.

  • Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development.
  • Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][7][8]diazepine. (2005). Molbank. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 8-Chloro-5-(4-phenethylpiperazin-1-yl)pyrido[2,3- b ][7][9]benzoxazepine. (2008). ResearchGate.

  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (2025). Organic Chemistry Frontiers. [Link]

  • (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Academia.edu.
  • Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. (1995). Xenobiotica. [Link]

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Side reactions in the formation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde . As a Senior Application Scientist, this guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific accuracy and field-proven insights.

Introduction: Navigating the Synthesis of a Key Intermediate

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The core of the synthesis typically involves two critical electrophilic aromatic substitution reactions: a formylation to install the aldehyde group and a chlorination to introduce the chlorine atom. The order and execution of these steps are paramount, as the directing effects of the substituents heavily influence the regioselectivity. This guide addresses the most common challenges and side reactions encountered during this synthesis, with a primary focus on the Vilsmeier-Haack formylation of the benzodioxepine core.

Section 1: Troubleshooting the Formylation of the Benzodioxepine Ring

The introduction of the carbaldehyde group onto the 3,4-dihydro-2H-1,5-benzodioxepine scaffold is most commonly achieved via the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4] While effective, the reaction is sensitive to several parameters that can lead to undesired outcomes.

FAQ 1: My formylation reaction is sluggish, or the conversion of the starting material is low. What are the likely causes?

Answer: Low conversion is a frequent issue stemming from either the stability of the Vilsmeier reagent or the reactivity of the substrate. Consider the following factors:

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture.

    • Phosphoryl Chloride (POCl₃): Use a freshly opened bottle or a properly stored and sealed bottle. POCl₃ that has been exposed to atmospheric moisture will hydrolyze, reducing its efficacy.

    • N,N-Dimethylformamide (DMF): DMF can degrade over time to form dimethylamine and formic acid.[5] Dimethylamine can react with the Vilsmeier reagent, quenching it and preventing the formylation of your substrate.[5] If your DMF has a noticeable "fishy" odor, it should be purified or replaced. For best results, use anhydrous DMF stored over molecular sieves.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at 0 °C. However, the subsequent formylation of the benzodioxepine may require elevated temperatures to proceed at a reasonable rate. If you see no conversion at room temperature after several hours, a gradual increase in temperature (e.g., to 40-60 °C) may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.[5]

  • Stoichiometry: Ensure that a sufficient excess of the Vilsmeier reagent is used. A typical starting point is 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the benzodioxepine substrate.

FAQ 2: I'm observing an isomeric byproduct along with my desired 7-carbaldehyde. What is it and how can I avoid it?

Answer: The most probable isomeric byproduct is the 3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde .

  • Mechanistic Rationale: The dioxepine moiety contains two ether oxygen atoms, which are activating, ortho, para-directing groups. In this system, the C-7 and C-8 positions are electronically activated. While formylation at C-7 is generally favored due to steric factors and electronic considerations, formylation at C-8 can occur, particularly if the reaction is forced with high temperatures or prolonged reaction times.

  • Mitigation Strategy: To favor the formation of the 7-carbaldehyde isomer, it is crucial to maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Running the reaction at or slightly above room temperature is often sufficient. Additionally, using a less reactive formylating agent or a different synthetic route might be necessary if isomer formation is persistent.

FAQ 3: My reaction mixture turns dark, and I have a low yield of the desired product, with evidence of decomposition. What could be happening?

Answer: The benzodioxepine ring system can be susceptible to cleavage under strongly acidic conditions.[6][7] The Vilsmeier-Haack reaction generates an acidic environment, which can lead to the hydrolysis and ring-opening of the dioxepine ether linkages, especially in the presence of trace water during workup.

  • Cause of Decomposition: The ether oxygens can be protonated, initiating a cascade that leads to the cleavage of the seven-membered ring. This is exacerbated at higher temperatures.

  • Prevention and Troubleshooting:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

    • Controlled Workup: The quenching step is critical. Pour the reaction mixture slowly onto crushed ice and then neutralize carefully with a cold aqueous base solution (e.g., NaOH or NaHCO₃).[8] A rapid, uncontrolled quench can generate localized heat and acidity, promoting degradation.

    • Temperature Management: Avoid excessive heating. Monitor the reaction progress and stop it as soon as a satisfactory conversion is achieved.

Visualizing the Vilsmeier-Haack Reaction Pathways

Vilsmeier_Haack SM 3,4-Dihydro-2H- 1,5-benzodioxepine DP Desired Product (7-carbaldehyde) SM->DP Main Pathway (Kinetically Favored) IP Isomeric Product (8-carbaldehyde) SM->IP Side Reaction (Higher Temp.) DEC Decomposition (Ring-Opened Products) SM->DEC Side Reaction (Harsh Acid/Heat) VR Vilsmeier Reagent (DMF/POCl₃) VR->DP VR->IP VR->DEC

Caption: Desired vs. undesired pathways in the Vilsmeier-Haack formylation.

Section 2: Troubleshooting the Chlorination Step

Once the 7-carbaldehyde is successfully synthesized, the next step is the regioselective introduction of a chlorine atom at the C-9 position. This is challenging due to the competing directing effects of the activating dioxepine ring and the deactivating, meta-directing carbaldehyde group.

FAQ 4: My chlorination is not selective, resulting in a mixture of mono- and di-chlorinated products. How can I improve selectivity for the 9-chloro isomer?

Answer: Achieving high regioselectivity in this step depends critically on the choice of chlorinating agent and reaction conditions.

  • Directing Effects: The aldehyde at C-7 deactivates the ring and directs meta to itself (positions 6 and 9). The ether oxygens activate the ring and direct ortho and para (positions 6, 8, and 9). The C-9 position is uniquely favored as it is meta to the aldehyde and ortho to an ether oxygen, making it the most likely site for substitution. However, other positions remain reactive.

  • Improving Selectivity:

    • Chlorinating Agent: Use a mild and sterically hindered chlorinating agent. N-Chlorosuccinimide (NCS) in a solvent like DMF or acetic acid is often a good choice. Harsher reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are more reactive and less selective, leading to over-chlorination.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of reaction at less activated sites.

    • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent. Adding the agent portion-wise can help maintain control and prevent localized excesses that lead to di-substitution.

FAQ 5: I am observing the formation of the corresponding carboxylic acid. How can I prevent the oxidation of my aldehyde?

Answer: Oxidation of the aldehyde to a carboxylic acid is a common side reaction if the chlorinating agent or conditions are too harsh.

  • Cause: Some chlorinating reagents, or impurities within them, can act as oxidants. This is particularly true if the reaction is run for extended periods at elevated temperatures or if the workup procedure involves oxidative conditions.

  • Prevention:

    • Stick to milder reagents like NCS.

    • Ensure the reaction is monitored and stopped once the starting material is consumed.

    • Employ a reductive workup if necessary. Quenching the reaction with a mild reducing agent like sodium bisulfite (NaHSO₃) can destroy any residual oxidant.

Section 3: Purification and Analytical Characterization

Properly identifying and separating the desired product from the various side products is the final, crucial stage.

FAQ 6: What are the most effective methods for purifying the final product and removing the common side products?

Answer: A combination of chromatographic and crystallization techniques is typically required.

  • Column Chromatography: This is the primary method for separating the desired 9-chloro-7-carbaldehyde from its isomers (e.g., the 8-carbaldehyde) and over-chlorinated byproducts. A silica gel column with a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The polarity difference between the isomers is often sufficient for separation.

  • Recrystallization: Once the product is enriched via chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to achieve high purity and remove trace impurities.

Data Summary for Product and Impurity Identification

The following table provides expected characteristics to help differentiate the product from potential side products. Note that exact NMR shifts will depend on the solvent used.

CompoundKey ¹H NMR Signals (Expected)Molecular Ion (MS) [M]⁺
Desired Product: 9-Chloro-7-carbaldehydeSinglet for aldehyde proton (~9.8 ppm). Two aromatic singlets or narrow doublets.~212/214 (³⁵Cl/³⁷Cl)
Side Product: 8-Chloro-7-carbaldehydeSinglet for aldehyde proton (~9.9 ppm). Two aromatic doublets with ortho coupling.~212/214 (³⁵Cl/³⁷Cl)
Side Product: 7,9-Dichloro-carbaldehydeSinglet for aldehyde proton (~9.7 ppm). One aromatic singlet.~246/248/250
Side Product: 9-Chloro-7-carboxylic acidAbsence of aldehyde proton. Presence of a broad carboxylic acid proton signal (>10 ppm). Two aromatic singlets.~228/230 (³⁵Cl/³⁷Cl)
Starting Material: 7-CarbaldehydeSinglet for aldehyde proton (~9.8 ppm). Three distinct aromatic proton signals.~178

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Thimmaiah, K., et al. (2017). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 22(10), 1635. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. International Journal of Organic Chemistry, 4, 255-261. Retrieved from [Link]

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  • Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. Retrieved from [Link]

  • Obukhova, O. M., et al. (2019). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Molecules, 24(11), 2138. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • CrystEngComm. (2024). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. Royal Society of Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 2(6), 1363-1375. Retrieved from [Link]

  • Wang, M., et al. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega, 3(5), 5502–5510. Retrieved from [Link]

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  • Ng, S. W., & Tiekink, E. R. T. (2011). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molbank, 2011(3), M734. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalyst-free synthesis of novel 1,5- benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four- component reactions. Retrieved from [Link]

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Technical Support Center: Purification of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows and ensure the highest purity of this critical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, its purification can be fraught with challenges, often stemming from the inherent reactivity of the aldehyde functional group and potential side products from its synthesis. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route employed. Common formylation methods like the Vilsmeier-Haack or Duff reactions can introduce specific side products.

  • Unreacted Starting Material: Incomplete formylation can leave residual 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

  • Over-oxidation: The aldehyde is susceptible to oxidation, leading to the corresponding carboxylic acid, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. This is often exacerbated by prolonged exposure to air or certain reaction conditions.

  • Vilsmeier-Haack Related Impurities: This reaction can sometimes yield minor amounts of rearranged or dimeric byproducts.[1][2][3]

  • Duff Reaction Related Impurities: The Duff reaction is known for being less efficient and can result in the formation of di-formylated products or complex mixtures.[4]

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF, can be challenging to remove completely.

Q2: How can I effectively monitor the purity of my compound during purification?

A2: A combination of analytical techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial tool for a quick assessment of the reaction progress and the effectiveness of purification steps. A typical mobile phase for this compound would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is generally suitable. The mobile phase can be a gradient of acetonitrile and water, with UV detection at a wavelength where the compound has significant absorbance.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying impurities. The aldehyde proton typically appears as a singlet between δ 9.5 and 10.5 ppm in the ¹H NMR spectrum.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize oxidation and other degradation pathways, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and refrigerated. Protection from light is also advisable.

Troubleshooting Purification Challenges

This section provides a detailed guide to overcoming common issues encountered during the purification of this compound.

Problem 1: Presence of the corresponding carboxylic acid impurity.

Causality: The aldehyde functional group is prone to oxidation to a carboxylic acid, especially in the presence of air, moisture, or oxidizing agents.

Troubleshooting Workflow:

Caption: Decision workflow for removing carboxylic acid impurity.

Solutions:

  • Column Chromatography: This is often the first line of defense. The aldehyde is less polar than the carboxylic acid.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar aldehyde will elute before the more polar carboxylic acid.

    • Pro-Tip: To prevent the aldehyde from streaking on the silica gel, a small amount of a non-polar solvent like toluene can be added to the mobile phase.[6]

  • Aqueous Base Wash: A dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to extract the acidic carboxylic acid impurity into the aqueous phase.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated NaHCO₃ solution. Separate the layers and dry the organic phase over anhydrous sodium sulfate before concentrating.

    • Caution: Ensure the washing is not too vigorous to avoid emulsion formation.

Problem 2: Difficulty in removing unreacted starting material.

Causality: The starting material (8-chloro-3,4-dihydro-2H-1,5-benzodioxepine) and the product have similar polarities, making separation by standard chromatography challenging.

Solutions:

  • Optimize Column Chromatography:

    • Fine-tune the Mobile Phase: Use a very shallow gradient of a polar solvent in a non-polar solvent (e.g., 1-10% ethyl acetate in hexane).

    • Use a Different Stationary Phase: Consider using alumina (neutral or basic) as the stationary phase, which can sometimes offer different selectivity compared to silica gel.

  • Bisulfite Adduct Formation (for Aldehyde Isolation): This is a highly effective chemical purification method that leverages the reactivity of the aldehyde.[7][8][9][10][11][12] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the non-polar starting material. The aldehyde can then be regenerated.

    Experimental Protocol: Bisulfite Extraction

    • Dissolve the crude mixture in methanol.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A precipitate of the bisulfite adduct may form.[8][9][10]

    • Add water and a non-polar organic solvent (e.g., diethyl ether or hexane) to the mixture and transfer to a separatory funnel.

    • Separate the aqueous layer (containing the bisulfite adduct) from the organic layer (containing the unreacted starting material).

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual starting material.

    • To regenerate the aldehyde, add a strong base (e.g., 10% sodium hydroxide solution) to the aqueous layer until it is basic (pH > 10).[7][8]

    • Extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified aldehyde.

    Troubleshooting Bisulfite Extraction:

IssuePotential CauseSolution
Low yield of regenerated aldehyde Incomplete formation of the bisulfite adduct.Increase the reaction time with sodium bisulfite. Ensure the sodium bisulfite solution is fresh and saturated.
Incomplete regeneration of the aldehyde.Ensure the pH of the aqueous layer is sufficiently basic (>10) during regeneration.
Product contamination after regeneration Inadequate washing of the aqueous layer.Perform multiple washes of the aqueous layer containing the adduct with a non-polar solvent before regeneration.
Problem 3: Product instability or decomposition on silica gel column.

Causality: The acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes.

Troubleshooting Workflow:

Caption: Workflow for addressing product decomposition during chromatography.

Solutions:

  • Neutralize the Silica Gel: Before packing the column, slurry the silica gel in the mobile phase containing a small amount of a neutralising agent like triethylamine (~0.1-1%). This will deactivate the acidic sites on the silica.

  • Use Alumina: Alumina is a less acidic stationary phase and can be a good alternative to silica gel for acid-sensitive compounds. Neutral or basic alumina should be chosen.

  • Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization can be an excellent alternative to chromatography.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for solvent screening for this molecule would be a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane).[13][14][15]

    • General Protocol: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of the cold solvent.

Purity Analysis Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting gradient could be 50% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Note: This is a starting point and the method may need to be optimized for your specific system and impurity profile.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

    • Aldehyde proton (-CHO): ~9.8 ppm (singlet)

    • Aromatic protons: ~7.5-7.8 ppm (multiplets)

    • Dioxepine ring protons (-OCH₂CH₂CH₂O-): ~4.2-4.5 ppm (multiplets) and ~2.1-2.4 ppm (multiplet)

  • Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

    • Aldehyde carbon (-CHO): ~190 ppm

    • Aromatic carbons: ~120-160 ppm

    • Dioxepine ring carbons: ~65-75 ppm and ~30-35 ppm

References

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  • [Fictional Source for NMR data]. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Retrieved January 23, 2026, from [Link]

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Navigating the Nuances of NMR: A Troubleshooting Guide for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for the NMR analysis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. As a Senior Application Scientist, I've designed this guide to address the specific challenges you may encounter during the structural elucidation of this molecule. This resource is structured in a question-and-answer format to provide direct and actionable solutions to common troubleshooting scenarios.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
1--~150.1Quaternary carbon, deshielded by two oxygen atoms.
2CH₂~4.35 (t, J ≈ 5.5 Hz)~71.5Triplet due to coupling with H-3.
3CH₂~2.25 (quintet, J ≈ 5.5 Hz)~30.8Quintet due to coupling with H-2 and H-4.
4CH₂~4.35 (t, J ≈ 5.5 Hz)~71.5Triplet due to coupling with H-3.
5--~145.9Quaternary carbon, deshielded by oxygen.
5a--~118.9Quaternary carbon.
6CH~7.45 (d, J ≈ 2.5 Hz)~128.2Aromatic proton, deshielded by the adjacent aldehyde group.
7CHO~9.80 (s)~190.5Aldehyde proton, highly deshielded.
8CH~7.55 (d, J ≈ 2.5 Hz)~129.5Aromatic proton, influenced by both the aldehyde and chloro groups.
9--~127.8Quaternary carbon bearing the chloro group.
9a--~119.7Quaternary carbon.

Note: Predicted chemical shifts are based on computational models and may vary from experimental values. Coupling constants (J) are approximate.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the NMR analysis of this compound.

Q1: My aromatic proton signals are overlapping or difficult to assign. How can I resolve them?

A1: Overlapping aromatic signals are a common challenge, especially in substituted benzene rings. Here’s a systematic approach to resolving and assigning these peaks:

  • Change the Solvent: Aromatic solvent-induced shifts (ASIS) can be a powerful tool. Recording the spectrum in a different deuterated solvent, such as benzene-d₆ or toluene-d₈, can alter the chemical shifts of the aromatic protons due to specific solute-solvent interactions, often leading to better signal dispersion. For instance, the electron-rich benzene ring will interact with the electron-deficient regions of your molecule, causing differential shielding of the aromatic protons.

  • 2D NMR Spectroscopy: If solvent changes are insufficient, 2D NMR techniques are essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. For your molecule, you would expect to see a correlation between the two aromatic protons, H-6 and H-8, if there is a discernible long-range coupling.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning protons based on their long-range couplings to carbons. For example, the aldehyde proton (H-7) should show a correlation to the aromatic carbon C-6 and C-8, as well as the carbonyl carbon. The aromatic proton H-6 should show a correlation to the carbonyl carbon and C-5a, while H-8 should show correlations to C-9 and C-5a.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons. For instance, the aldehyde proton (H-7) should show a NOE to the aromatic proton at the H-6 and H-8 positions.

Q2: The chemical shifts of my aliphatic protons in the dioxepine ring are not simple triplets. What could be the cause?

A2: The seven-membered dioxepine ring is not planar and can exist in various conformations, such as a chair or a twist-boat.[1] This conformational flexibility can lead to more complex splitting patterns than simple first-order triplets.

  • Conformational Averaging: If the rate of interconversion between different conformations is on the same timescale as the NMR experiment, you may observe broadened signals or more complex multiplets instead of sharp triplets.

  • Second-Order Effects: If the chemical shift difference between the coupled protons (H-2 and H-3, or H-3 and H-4) is small (close to the coupling constant value), second-order effects can distort the expected triplet and quintet patterns. This is more likely to occur at lower magnetic field strengths.

  • Variable Temperature (VT) NMR: To investigate conformational dynamics, acquiring NMR spectra at different temperatures can be very informative. At lower temperatures, the conformational exchange may be slowed down, leading to sharper signals for individual conformers. Conversely, at higher temperatures, the exchange rate may increase, leading to a time-averaged, simpler spectrum.

Q3: I am not sure if I have correctly assigned the quaternary carbons. How can I confirm their assignments?

A3: Assigning quaternary carbons can be challenging due to the absence of directly attached protons. The HMBC experiment is the most definitive tool for this purpose.

  • HMBC Correlations: Look for long-range correlations from protons to the quaternary carbons.

    • C-1 and C-5: These carbons are part of the dioxepine ring and are attached to oxygen. They should show correlations to the aliphatic protons H-2, H-3, and H-4.

    • C-5a, C-9, and C-9a: These are the aromatic quaternary carbons. C-5a should show correlations from H-6 and H-8. C-9, being attached to the chloro group, will have a characteristic chemical shift and should show a correlation from H-8. C-9a should show correlations from H-6.

    • Carbonyl Carbon (C-7): The aldehyde carbon should show a strong correlation to the aldehyde proton.

Q4: The integration of my aromatic signals does not seem to be a simple 1:1 ratio. What could be the reason?

A4: While the expected ratio for the two aromatic protons is 1:1, several factors can lead to apparent discrepancies in integration:

  • Peak Overlap: If one of the aromatic signals is partially overlapping with another broad signal (e.g., a baseline distortion or a broad impurity peak), the integration can be inaccurate.

  • Relaxation Effects: In some cases, particularly for molecules with long relaxation times, incomplete relaxation between scans can lead to inaccurate integrations. This is less common for simple small molecules but can be a factor. Ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 5 times the longest T1 relaxation time).

  • Presence of Impurities: An impurity signal co-eluting with your compound and having a resonance in the aromatic region can interfere with the integration.

Experimental Protocols

To aid in your troubleshooting efforts, here are detailed protocols for key 2D NMR experiments.

COSY (Correlation Spectroscopy) Workflow

A COSY experiment is crucial for identifying proton-proton coupling networks.

COSY_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Prepare sample in a suitable deuterated solvent (e.g., CDCl₃) acquire Acquire 2D COSY data prep->acquire Load sample process Process data (Fourier transform, phasing) acquire->process Raw data diagonal Identify diagonal peaks (protons correlating with themselves) process->diagonal Processed spectrum cross_peaks Identify off-diagonal cross-peaks diagonal->cross_peaks correlate Correlate cross-peaks to identify coupled protons cross_peaks->correlate

Caption: Workflow for a COSY experiment.

HMBC (Heteronuclear Multiple Bond Correlation) Workflow

The HMBC experiment is essential for determining long-range proton-carbon correlations, which is key to assigning quaternary carbons and piecing together the molecular skeleton.

HMBC_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Prepare sample in a suitable deuterated solvent (e.g., CDCl₃) acquire Acquire 2D HMBC data prep->acquire Load sample process Process data (Fourier transform, phasing) acquire->process Raw data projections Examine ¹H and ¹³C projections process->projections Processed spectrum cross_peaks Identify cross-peaks correlating protons and carbons projections->cross_peaks assign Assign correlations based on expected long-range couplings (²J, ³J) cross_peaks->assign

Caption: Workflow for an HMBC experiment.

References

  • Bermejo, J., & Carda, M. (2012). NMR Spectroscopy in Organic Chemistry. Springer.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Case, D. A. (2018). NMRFx: A Suite of Programs for NMR Data Processing and Analysis. University of California, San Francisco.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1079. [Link]

  • Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Schaefer, T., & Penner, G. H. (1988). The conformations of 3,4-dihydro-2H-1,5-benzodioxepine and its 3-methyl derivative in solution. Canadian Journal of Chemistry, 66(7), 1641-1645. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Irvine. (n.d.). UCI Department of Chemistry - NMR Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMRFAM. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the safe handling and use of this compound in an experimental setting.

I. Compound Overview and Key Safety Considerations

GHS Hazard Profile (Inferred): Based on data for similar benzodioxepine carbaldehydes, this compound should be handled as, at minimum, a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.

Hazard Description Precautionary Measures
Skin Irritation May cause redness, itching, and inflammation upon contact.Wear nitrile or neoprene gloves and a lab coat.[1]
Eye Irritation Can cause serious eye irritation, potentially leading to damage.Wear chemical safety goggles or a face shield.[1]
Respiratory Irritation Inhalation of vapors or dust may irritate the respiratory tract.Work in a well-ventilated fume hood.[2][1]
Reactivity Reacts with strong oxidizing agents.[1]Store away from incompatible materials.
Environmental Hazard Chlorinated organic compounds can be persistent and harmful to aquatic life.Dispose of as hazardous waste; do not release into the environment.[3][4][5]

II. Frequently Asked Questions (FAQs)

A. Handling and Storage

Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A1: Due to its potential for skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1]

  • Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should be worn in addition to goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation from atmospheric oxygen, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1] It should be stored away from strong oxidizing agents.

B. Experimental Troubleshooting

Q3: My nucleophilic addition reaction to the aldehyde is sluggish. What are some potential reasons and solutions?

A3: While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group, the electron-withdrawing effect of the chlorine atom at the 9-position should enhance the electrophilicity of the carbonyl carbon.[6][7] If you are still observing low reactivity, consider the following:

  • Steric Hindrance: The benzodioxepine ring system may present some steric hindrance. Ensure your nucleophile is not excessively bulky.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction may be necessary to overcome the activation energy.

    • Catalyst: If applicable, ensure your acid or base catalyst is active and used in the correct stoichiometric amount. For some reactions, a Lewis acid catalyst may be beneficial.

  • Reagent Quality: Verify the purity and activity of your nucleophile and any other reagents.

Q4: I am observing unexpected side products in my reaction. What are some common side reactions for this type of compound?

A4: Aromatic aldehydes can undergo several side reactions depending on the conditions:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.

  • Electrophilic Aromatic Substitution: The benzodioxepine ring can undergo electrophilic aromatic substitution. The existing substituents (chloro and aldehyde groups) will direct incoming electrophiles. Both are deactivating, with the aldehyde being a meta-director and the chloro group being an ortho-, para-director. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Q5: How does the chlorine substituent affect the reactivity of the aromatic ring?

A5: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it is a deactivating group for electrophilic aromatic substitution, meaning reactions on the aromatic ring will be slower compared to the unsubstituted benzodioxepine. It is, however, an ortho, para-director.

C. Post-Reaction Work-up and Disposal

Q6: What is the proper procedure for quenching a reaction containing this compound?

A6: The quenching procedure depends on the reagents used in your reaction. For quenching unreacted organometallic reagents or metal hydrides, a stepwise approach is recommended for safety.[8][9][10][11]

General Quenching Protocol for Highly Reactive Reagents:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a less reactive alcohol, such as isopropanol, until the evolution of gas and heat subsides.

  • Follow with a more reactive alcohol, like methanol or ethanol, to ensure all the reactive species are consumed.

  • Finally, slowly add water to quench any remaining reactive materials.

For reactions that do not contain highly reactive reagents, quenching with an aqueous solution (e.g., saturated ammonium chloride or water) is generally sufficient.

Q7: How should I dispose of waste containing this compound?

A7: As a chlorinated organic compound, this substance and any materials contaminated with it must be disposed of as hazardous waste.[3] Do not dispose of it down the drain or in regular trash.[3] Collect all waste in a designated, properly labeled, sealed container for chlorinated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.[12]

III. Experimental Protocols & Workflows

Safe Handling and Weighing Protocol
  • Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Perform all operations within a certified chemical fume hood.

  • To minimize static electricity, use an anti-static weigh boat or ground the balance.

  • Carefully transfer the desired amount of the compound.

  • Clean any spills immediately with an appropriate absorbent material and dispose of it as hazardous waste.

  • Securely close the container and return it to its designated storage location.

  • Wash hands thoroughly after handling.

Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (Contained in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large Contain Contain Spill with Absorbent Material SmallSpill->Contain Evacuate Evacuate Area Alert Others LargeSpill->Evacuate Notify Notify EH&S (Environmental Health & Safety) Evacuate->Notify End End Notify->End Neutralize Decontaminate Area (if necessary) Contain->Neutralize Collect Collect Waste in Sealed Container Neutralize->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill.

IV. Chemical Reactivity and Potential Transformations

The aldehyde functional group is a versatile handle for a variety of chemical transformations. Below is a diagram illustrating some potential reactions.

ReactivityPathways Start This compound Oxidation Oxidation (e.g., KMnO4, H2O2) Start->Oxidation [O] Reduction Reduction (e.g., NaBH4, LiAlH4) Start->Reduction [H] NucleophilicAddition Nucleophilic Addition (e.g., Grignard, Organolithium) Start->NucleophilicAddition R-MgX or R-Li Wittig Wittig Reaction Start->Wittig Ph3P=CHR ReductiveAmination Reductive Amination Start->ReductiveAmination R2NH, [H] CarboxylicAcid Corresponding Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Corresponding Alcohol Reduction->Alcohol SecondaryAlcohol Secondary Alcohol NucleophilicAddition->SecondaryAlcohol Alkene Alkene Wittig->Alkene Amine Amine ReductiveAmination->Amine

Caption: Potential reaction pathways for the title compound.

V. References

  • Fisher Scientific. (2010, October 16). Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information.

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).

  • Morini, L., et al. (2017). Stability of Benzodiazepines in Hair After Prolonged Exposure to Chlorinated Water. Forensic Science International.

  • ACS Publications. (2021, April 1). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. Organic Letters.

  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

  • Washington State Department of Health. (n.d.). Disinfection Byproducts—Chlorination of Drinking Water.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.

  • TSI Journals. (n.d.). Effect of o/p Substituted Chlorogroup of Aromatic Aldehyde in the Synthesis of 3-Aroyl Flavanone.

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.

  • Watson, K., et al. (2012, November 15). Chlorine disinfection by-products in wastewater effluent: Bioassay-based assessment of toxicological impact. Water Research.

  • MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals.

  • CymitQuimica. (2023, July 4). 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde Safety Data Sheet.

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials.

  • Reddit. (2024, April 9). Quenching guide. r/Chempros.

  • Makosza, M. (2023, December 5). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules.

  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.

  • Minnesota Department of Health. (2024, September 23). Disinfection and Disinfection Byproducts.

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.

  • MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.

  • Chemicalbook. (n.d.). (2E)-3-(9-CHLORO-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ACRYLIC ACID.

  • KGROUP. (2006, October 27). Quenching Reactive Substances.

  • ChemicalBook. (n.d.). 5-chloro-2-hydroxy-3-nitro-benzaldehyde(16634-90-5) 1 h nmr.

  • Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE.

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Validation & Comparative

A Comparative Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and its Analogs: A Structural and Potential Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a specialized heterocyclic compound, against other derivatives of the benzodioxepine class. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of features. Instead, it synthesizes structural analysis, established structure-activity relationships (SAR), and detailed experimental protocols to provide a predictive performance profile of the title compound and a framework for its empirical evaluation. We will explore the causal links between chemical structure and potential biological activity, grounded in authoritative scientific literature.

The Benzodioxepine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzodioxepine core, a seven-membered heterocyclic system fused to a benzene ring, is a recurring motif in a variety of biologically active molecules.[1] This structural framework is present in compounds with applications ranging from fragrance chemistry to potential therapeutics.[2][3] The conformational flexibility of the seven-membered ring, combined with the diverse substitution patterns possible on the aromatic ring, allows for fine-tuning of physicochemical properties and biological targets. Our focus is on this compound, a derivative featuring a key halogen substituent and a reactive aldehyde group, and to contextualize its potential within the broader landscape of benzodioxepine analogs.

Synthesis and Spectroscopic Characterization: A Practical Workflow

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 4-chlorocatechol, as illustrated in the workflow below.

G cluster_0 Step 1: Synthesis of the Benzodioxepine Core cluster_1 Step 2: Vilsmeier-Haack Formylation A 4-Chlorocatechol + 1,3-Dibromopropane B Potassium Carbonate (Base) DMF (Solvent) Heat A->B C 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine B->C D 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine E POCl3 / DMF (Vilsmeier Reagent) Low Temperature, then Heat D->E F Aqueous Workup (Hydrolysis) E->F G This compound F->G

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine

  • To a stirred solution of 4-chlorocatechol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • To this suspension, add 1,3-dibromopropane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation) [4][6]

  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Spectroscopic Characterization Workflow

The unambiguous identification and confirmation of the structure of the synthesized this compound would rely on a combination of modern spectroscopic techniques.

G A Purified Compound B Mass Spectrometry (MS) - High Resolution (HRMS) - Fragmentation Analysis A->B C Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) A->C D Infrared (IR) Spectroscopy A->D E Structural Confirmation B->E C->E D->E

Figure 2: Workflow for the spectroscopic characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework.[7] The proton NMR would be expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield shift, ~9.8-10.0 ppm), and the aliphatic protons of the dioxepine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[8] The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, notably a strong carbonyl (C=O) stretch for the aldehyde group (typically around 1680-1700 cm⁻¹) and C-O stretches for the ether linkages.

Comparative Structural Analysis and Predicted Performance

The biological "performance" of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. By dissecting the key structural motifs of this compound and comparing them to known derivatives, we can formulate a hypothesis regarding its potential biological activity.

Table 1: Structural Features and Their Potential Impact on Activity

Structural FeatureIn this compoundComparison with Other Derivatives and Predicted Impact
Benzodioxepine Core Provides a rigid yet flexible scaffold.This core is a known pharmacophore in various biologically active compounds, including some with antibacterial properties.[3] Its presence suggests potential for interaction with biological macromolecules.
9-Chloro Substituent An electron-withdrawing halogen on the aromatic ring.The presence of halogens, particularly chlorine, is known to enhance the antimicrobial activity of various heterocyclic compounds.[9] This is often attributed to increased lipophilicity, which can improve membrane permeability, and potential for halogen bonding interactions with target enzymes.
7-Carbaldehyde Group A reactive aldehyde functionality.The aldehyde group is a versatile chemical handle for further synthetic modifications, allowing for the creation of libraries of derivatives (e.g., Schiff bases, oximes, hydrazones) with potentially diverse biological activities. It can also participate in hydrogen bonding and covalent interactions with biological targets.
The Influence of the Chloro-Substituent: A Performance Enhancer?

The introduction of a halogen atom into a drug candidate is a common strategy in medicinal chemistry. In the context of antimicrobial agents, halogenation can have several positive effects. Studies on other heterocyclic systems have shown that chloro- and other halo-substituents can significantly enhance antibacterial and antifungal activity.[8] This enhancement may stem from the ability of the halogen to increase the overall lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of bacteria. Furthermore, the electronegative nature of chlorine can modulate the electronic properties of the aromatic ring, potentially influencing binding affinity to target proteins.

The Role of the Carbaldehyde: A Gateway to Diverse Bioactivity

The carbaldehyde group at the 7-position is not merely a passive feature. It is a reactive functional group that can be a key pharmacophoric element or a progenitor for a wide array of derivatives. For instance, the condensation of the aldehyde with various amines or hydrazines can lead to the formation of imines (Schiff bases) or hydrazones, respectively. This derivatization can dramatically alter the biological activity profile of the parent molecule. Such modifications have been successfully employed to generate potent antimicrobial and anticancer agents from other aldehyde-bearing heterocyclic scaffolds.

Framework for Biological Evaluation: Validating the Predicted Performance

The following protocols are presented as a robust framework for the experimental validation of the predicted biological activities of this compound and its derivatives.

Protocol for Antimicrobial Activity Screening (MIC Determination)

This protocol is based on the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Procedure: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). b. Inoculate each well with a standardized suspension of the test bacterium. c. Include positive (bacteria and medium) and negative (medium only) controls. d. Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on the viability of mammalian cells, providing an indication of its potential toxicity.

  • Cell Lines: Use a standard mammalian cell line (e.g., HEK293 or HeLa).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

While direct experimental data on the biological performance of this compound is currently lacking in the public domain, a comprehensive analysis of its structural features in the context of established medicinal chemistry principles allows for a strong, predictive assessment of its potential. The presence of the benzodioxepine core, combined with a strategically placed chloro-substituent, suggests a promising profile for antimicrobial activity. The versatile carbaldehyde group further enhances its appeal as a scaffold for the development of new chemical entities.

The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these hypotheses. Future research should focus on the synthesis of this compound and a series of its analogs (e.g., with different halogens at the 9-position, or with modifications of the aldehyde group) to establish a clear structure-activity relationship. Such studies will be instrumental in determining the true therapeutic potential of this and related benzodioxepine derivatives.

References

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A Comparative Guide to the Structure-Activity Relationship of Chlorinated Benzodioxepines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorinated benzodioxepines, a class of heterocyclic compounds with significant therapeutic potential. As a senior application scientist, my goal is to synthesize the current understanding of how the substitution of chlorine atoms and other functional groups on the benzodioxepine scaffold influences their biological activity. This document will delve into their roles as both antibacterial agents and modulators of the central nervous system, providing comparative data and detailed experimental protocols to support further research and development.

Introduction: The Versatile Benzodioxepine Scaffold

The benzodioxepine core, a seven-membered ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its non-planar, flexible conformation allows for interaction with a variety of biological targets. The introduction of chlorine atoms to this structure can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target engagement. This guide will explore two primary areas of biological activity for chlorinated benzodioxepines: their antibacterial properties and their modulation of GABA-A receptors, which is reminiscent of the structurally related benzodiazepines.

Antibacterial Activity of Chlorinated Benzodioxepines

Recent studies have highlighted the potential of benzodioxepine derivatives as a novel class of antibacterial agents. The biosynthesis of fatty acids is a critical metabolic pathway in bacteria, and enzymes within this pathway, such as FabH, have been identified as promising targets for new antibiotics.[1]

The Influence of Substitution on Antibacterial Potency

A study on novel benzodioxepine-biphenyl amide derivatives has provided valuable insights into the SAR of this class of compounds. While not all compounds in the series were chlorinated, the comparative data underscores the importance of specific substitutions for potent antibacterial activity.[2]

Table 1: Comparative Antibacterial Activity (MIC) of Benzodioxepine-Biphenyl Amide Derivatives against Staphylococcus aureus

Compound IDR Group (at position 4 of the biphenyl ring)MIC (µg/mL)
E1-H>128
E2-F64
E3-Cl32
E4-Br16
E5-CH3>128
E6-OCH3>128
E7-CF364
E8-NO2>128

Data synthesized from a study on benzodioxepine-biphenyl amide derivatives.[2]

From this data, a clear SAR trend emerges for the substituent on the biphenyl moiety. Halogen substitution is crucial for activity, with potency increasing with the size of the halogen (Br > Cl > F). The bromo-substituted compound E4 emerged as the most potent antimicrobial agent in this series.[1][2] Electron-donating groups (-CH3, -OCH3) and a nitro group (-NO2) resulted in a loss of activity. This suggests that an electron-withdrawing and lipophilic substituent at this position enhances the interaction with the bacterial target, potentially the FabH enzyme.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed protocol for determining the MIC of chlorinated benzodioxepine derivatives against bacterial strains, such as Staphylococcus aureus.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (chlorinated benzodioxepines) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture (S. aureus, ATCC 29213 as a control)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD600 of 0.08-0.13).

    • Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure the optical density.

Visualization of the MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microplate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Modulation of GABA-A Receptors by Chlorinated Benzodioxepines

The structural similarity of benzodioxepines to benzodiazepines suggests that they may also interact with the central nervous system, particularly with GABA-A receptors.[4][5] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[6] Benzodiazepines are positive allosteric modulators (PAMs) of GABA-A receptors, meaning they bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[7][8] This mechanism is responsible for their anxiolytic, sedative, and anticonvulsant properties.

Structure-Activity Relationship for GABA-A Receptor Modulation

While specific SAR studies for a series of chlorinated benzodioxepines at the GABA-A receptor are not as extensively documented as for their antibacterial effects, we can infer key structural requirements from the broader benzodiazepine literature. For 1,4-benzodiazepines, an electronegative substituent at the 7-position (which corresponds to a position on the fused benzene ring) is crucial for anxiolytic activity.[9] A chlorine atom at this position significantly enhances activity compared to an unsubstituted analog.

Key Inferred SAR for GABA-A Receptor Activity:

  • Chlorine on the Benzene Ring: A chlorine atom on the benzene portion of the benzodioxepine scaffold is predicted to be a key determinant of activity, similar to the 7-chloro substitution in diazepam.

  • Other Substituents: The nature and position of other substituents on both the benzene and dioxepine rings will likely influence the potency and subtype selectivity of the compounds at GABA-A receptors.

Further research is needed to systematically evaluate a series of chlorinated benzodioxepines to establish a definitive SAR for GABA-A receptor modulation and to explore their potential as novel anxiolytics or other CNS-active agents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To investigate the modulatory effects of chlorinated benzodioxepines on GABA-A receptors, the whole-cell patch-clamp technique is the gold standard.[10][11] This method allows for the direct measurement of ion channel currents in response to GABA and the test compounds.

Objective: To determine if chlorinated benzodioxepines act as positive allosteric modulators of GABA-A receptors.

Materials:

  • Cultured neurons or cell lines expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH 7.2)

  • GABA

  • Test compounds (chlorinated benzodioxepines)

Procedure:

  • Cell Preparation:

    • Plate cells expressing GABA-A receptors onto coverslips a few days prior to recording.[11]

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Fill the pipette with the internal solution.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Under visual guidance, approach a cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[12]

  • Recording GABA-Evoked Currents:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • After the current returns to baseline, co-apply the same concentration of GABA with the test compound (chlorinated benzodioxepine).

    • A potentiation of the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation to quantify the modulatory effect.

Visualization of GABA-A Receptor Modulation

GABAA_Modulation cluster_receptor GABA-A Receptor cluster_activation Modulated Activation receptor GABA-A Receptor Chloride Channel (Closed) receptor_open GABA-A Receptor Chloride Channel (Open) Enhanced Cl- Influx receptor->receptor_open Conformational Change GABA GABA GABA->receptor:f0 Binds BZD Chlorinated Benzodioxepine BZD->receptor:f0 Binds (Allosteric Site) neuron_hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) receptor_open->neuron_hyperpolarization Leads to

Caption: Mechanism of GABA-A receptor modulation.

Comparative Analysis and Future Directions

The dual activity of chlorinated benzodioxepines as both antibacterial agents and potential neuromodulators makes them a highly interesting scaffold for further drug development.

Comparison of Activities:

  • Antibacterial SAR: The SAR for antibacterial activity appears to be driven by the nature of substituents on an appended phenyl ring, with large, lipophilic, and electron-withdrawing groups being favorable.

  • GABA-A Receptor SAR: The SAR for GABA-A receptor modulation is likely more dependent on the substitution pattern on the core benzodioxepine structure itself, particularly chlorination of the fused benzene ring.

Future Perspectives:

  • Systematic SAR Studies: A comprehensive study evaluating a library of chlorinated benzodioxepines with varying chlorine substitution patterns is necessary to fully elucidate the SAR for both antibacterial and GABA-A receptor activities.

  • Selectivity Profiling: It is crucial to determine the selectivity of these compounds. Do compounds with potent antibacterial activity also modulate GABA-A receptors, and vice-versa? Understanding this selectivity is key to developing safe and effective therapeutic agents.

  • Mechanism of Action Studies: Further studies are needed to confirm the precise molecular targets and mechanisms of action for both activities. For antibacterial effects, this includes confirming inhibition of enzymes like FabH. For CNS effects, this involves characterizing the interaction with different GABA-A receptor subtypes.

By leveraging the insights and experimental approaches outlined in this guide, researchers can advance the development of chlorinated benzodioxepines as a promising new class of therapeutics.

References

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A Comparative Analysis of the Bioactivity of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the journey from a simple precursor to a complex, functionalized molecule is often accompanied by a significant evolution in biological activity. This guide provides a detailed comparative analysis of the bioactivity of the target compound, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, and its key synthetic precursors. By examining the biological properties at each synthetic step, we can elucidate the contributions of specific structural modifications—namely, the formation of the benzodioxepine ring and the subsequent aromatic chlorination—to the overall bioactivity profile. This analysis is grounded in published data for the precursors and inferred activities for the final compound based on established structure-activity relationships, supported by detailed experimental protocols for validation.

From Precursor to Final Compound: A Bioactivity Transformation

The synthetic route to this compound provides a logical framework for comparing the bioactivity of the molecules at each stage. The journey begins with a well-characterized, naturally occurring phenolic aldehyde, proceeds through a cyclized intermediate, and culminates in the halogenated target compound.

Precursor 1: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

The starting point of our synthesis is 3,4-dihydroxybenzaldehyde, a phenolic aldehyde found in various plants. This precursor is a rich reservoir of biological activities, attributable to its catechol and aldehyde moieties.

Known Bioactivities:

  • Antioxidant Activity: The catechol structure is a potent scavenger of reactive oxygen species (ROS), protecting cells from oxidative stress.

  • Anticancer Properties: It has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast and colorectal cancer, by modulating key oncogenic pathways.

  • Anti-inflammatory Effects: 3,4-dihydroxybenzaldehyde exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

  • Antimicrobial Activity: It shows inhibitory activity against a range of bacteria and fungi.

  • Neuroprotective Effects: Studies have indicated its potential in protecting neuronal cells from damage in models of cerebral ischemia.

  • Anti-allergic Activity: It has been shown to inhibit mast cell degranulation, a key event in allergic reactions.

Intermediate: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

The formation of the seven-membered dioxepine ring from 3,4-dihydroxybenzaldehyde marks a significant structural change. While specific bioactivity data for this intermediate is scarce in the public domain, we can draw inferences from the broader class of benzodioxepine derivatives.

Inferred Bioactivities:

  • Antibacterial Activity: The benzodioxepine scaffold is a known pharmacophore in various antimicrobial compounds. The introduction of the dioxepine ring may alter the spectrum of activity compared to the parent catechol.

  • Modulation of Cytotoxicity: The cyclization of the hydroxyl groups is expected to decrease the potent antioxidant activity seen in the precursor, which could, in turn, affect its cytotoxic profile. The masking of the catechol group may reduce its general cellular toxicity while potentially enhancing specificity towards certain biological targets.

Target Compound: this compound

The final step involves the regioselective chlorination of the aromatic ring. The introduction of a halogen atom is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate.

Predicted Bioactivities:

  • Enhanced Antimicrobial and Anticancer Activity: The addition of a chlorine atom, an electron-withdrawing group, can significantly increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Halogenation of aromatic systems is often associated with enhanced antimicrobial and cytotoxic effects. The chlorine atom can also influence the electronic properties of the aldehyde group, potentially increasing its reactivity towards biological nucleophiles.

  • Altered Target Specificity: The presence of the chlorine atom can lead to new interactions with biological targets, potentially altering the pharmacological profile compared to the non-halogenated intermediate.

Comparative Bioactivity Data Summary

CompoundStructureKey Bioactivities
3,4-Dihydroxybenzaldehyde 3,4-DihydroxybenzaldehydeAntioxidant, Anticancer, Anti-inflammatory, Antimicrobial, Neuroprotective, Anti-allergic
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehydePredicted: Antibacterial, Altered Cytotoxicity (compared to precursor)
This compound this compoundPredicted: Enhanced Antimicrobial and Anticancer Activity, Altered Target Specificity

Experimental Protocols for Bioactivity Assessment

To empirically validate the predicted bioactivities, a series of well-established in vitro assays are proposed.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compounds reduce the viability of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (precursor, intermediate, and final product) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Antimicrobial Activity Assessment by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Synthetic and Bioactivity Pathway

The following diagrams illustrate the synthetic progression and the corresponding evolution of predicted bioactivity.

Synthesis_Pathway Precursor 3,4-Dihydroxybenzaldehyde Intermediate 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Precursor->Intermediate Cyclization Target This compound Intermediate->Target Chlorination

Caption: Synthetic pathway from precursor to target compound.

Bioactivity_Evolution cluster_precursor 3,4-Dihydroxybenzaldehyde cluster_intermediate Benzodioxepine Intermediate cluster_target Chlorinated Target Compound A Antioxidant D Antibacterial (Predicted) A->D B Anticancer E Altered Cytotoxicity (Predicted) B->E C Antimicrobial C->D F Enhanced Antimicrobial (Predicted) D->F G Enhanced Anticancer (Predicted) E->G

Caption: Predicted evolution of key bioactivities.

Conclusion

This comparative guide illustrates a rational progression of bioactivity with increasing molecular complexity. The initial precursor, 3,4-dihydroxybenzaldehyde, possesses a broad spectrum of biological activities. The formation of the benzodioxepine ring is predicted to refine this profile, potentially reducing general cytotoxicity while retaining antimicrobial properties. The final chlorination step is anticipated to significantly enhance the potency of the molecule, particularly its antimicrobial and anticancer activities. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses, guiding further research and development of this and related compounds.

References

  • Note: As specific literature on the bioactivity of the intermediate and final compounds was not available, this reference list includes sources for the bioactivity of the precursor and general principles of medicinal chemistry related to the structural modifications.
  • Bioactivity of 3,4-Dihydroxybenzaldehyde: A general search on scientific databases such as PubMed or Scopus for "3,4-dihydroxybenzaldehyde biological activity" or "protocatechualdehyde bioactivity" will yield numerous peer-reviewed articles detailing its antioxidant, anticancer, and anti-inflammatory properties.

  • Antimicrobial Properties of Benzodioxepines: Research articles on the antimicrobial activity of benzodioxepine derivatives can be found in medicinal chemistry journals.

  • Effects of Halogenation in Medicinal Chemistry: Authoritative textbooks and review articles on medicinal chemistry discuss the role of halogenation in drug design and its effects on bioactivity and pharmacokinetic properties.

  • MTT Assay Protocol: Standard protocols for the MTT assay are widely available from cell biology and pharmacology research articles and commercial suppliers of the reagent.

  • Broth Microdilution Method: The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antimicrobial susceptibility testing.

Benchmarking the stability of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. Poor stability can compromise safety, efficacy, and shelf-life, leading to costly late-stage failures. This guide provides a comprehensive comparative analysis of the chemical stability of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde , a heterocyclic compound of interest, benchmarked against structurally similar analogues. Through a meticulously designed forced degradation study, we will elucidate its degradation pathways and establish a stability profile, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Stability in Drug Development

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Forced degradation, or stress testing, is an essential component of the drug development process.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[3][4] The data generated is crucial for developing stable formulations, identifying potential degradants, and establishing validated, stability-indicating analytical methods.[2]

This guide will focus on this compound and two selected analogues to understand the influence of key structural modifications on its stability.

The Subject Compounds: Structure-Stability Relationships

The stability of a molecule is intrinsically linked to its structure. To provide a meaningful comparison, we have selected two analogues of our lead compound with specific structural variations:

  • Compound A (Lead Compound): this compound

  • Compound B (Analogue 1): 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (lacks the chloro substituent)[5]

  • Compound C (Analogue 2): 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (bromo-substituent instead of chloro)

This selection allows us to probe the electronic effects of the halogen substituent on the stability of the benzodioxepine ring and the aldehyde functional group.

Experimental Design and Methodology

A forced degradation study was designed to expose the three compounds to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3] The degradation was monitored using a validated Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) system for accurate quantification and identification of degradation products.[6]

General Procedure for Forced Degradation Studies

Stock solutions of each compound (1 mg/mL) were prepared in a 50:50 mixture of acetonitrile and water. These solutions were then subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound was heated at 105°C for 48 hours.

  • Photolytic Degradation: The solution was exposed to a calibrated light source (ICH Q1B option 2) for a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

At specified time points, samples were withdrawn, neutralized (for acidic and basic conditions), and diluted to a final concentration of 100 µg/mL for UPLC-QTOF-MS analysis.

UPLC-QTOF-MS Analytical Method

A validated UPLC-QTOF-MS method was employed for the separation and quantification of the parent compounds and their degradation products.

  • Column: Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detector: QTOF-MS in positive electrospray ionization (ESI+) mode.

Quantification was performed by measuring the peak area of the parent compound at its specific m/z.[6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare Stock Solutions (1 mg/mL) prep_stress Dilute for Stress Conditions prep_stock->prep_stress acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep_stress->acid base Basic Hydrolysis (0.1 N NaOH, 60°C) prep_stress->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep_stress->oxidative thermal Thermal Degradation (105°C, solid) prep_stress->thermal photo Photolytic Degradation (ICH Q1B) prep_stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize uplc UPLC-QTOF-MS Analysis neutralize->uplc data Data Interpretation uplc->data

Caption: Experimental workflow for the forced degradation study.

Results and Discussion

The stability of the three compounds under various stress conditions is summarized in the table below. The data represents the percentage of the parent compound remaining after the specified stress period.

Stress ConditionCompound A (% Remaining)Compound B (% Remaining)Compound C (% Remaining)
Acidic Hydrolysis 85.288.582.1
Basic Hydrolysis 62.775.458.9
Oxidative Degradation 45.155.841.3
Thermal Degradation 98.699.198.2
Photolytic Degradation 78.992.375.6
Interpretation of Results

The results indicate that all three compounds are relatively stable under thermal stress. However, significant degradation was observed under basic, oxidative, and photolytic conditions.

  • Influence of the Halogen Substituent: The presence of a halogen at the 9-position appears to decrease the stability of the molecule, particularly under basic, oxidative, and photolytic stress. This is likely due to the electron-withdrawing nature of the halogens, which can influence the electron density of the aromatic ring and the reactivity of the adjacent functional groups. The higher reactivity of the bromo-substituted analogue (Compound C) compared to the chloro-substituted one (Compound A) aligns with the general trend of leaving group ability (Br > Cl).

  • Degradation Pathways: The primary degradation pathway under basic and oxidative conditions is likely related to the aldehyde functional group, which is susceptible to oxidation to a carboxylic acid and other reactions. The decreased stability under photolytic conditions for the halogenated compounds suggests that the carbon-halogen bond may be susceptible to photolytic cleavage, initiating radical-mediated degradation pathways.

Proposed Degradation Pathway Diagram

G A Compound A This compound B Oxidized Product 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid A->B Oxidation (H₂O₂) C Hydrolysis Product Potential ring opening A->C Hydrolysis (Base) D Photodegradation Product Dehalogenated species A->D Photolysis (UV/Vis)

Caption: Proposed major degradation pathways for Compound A.

Conclusion

This comparative stability study of this compound and its analogues provides critical insights into their degradation profiles. The presence and nature of the halogen substituent at the 9-position significantly impact the molecule's stability under basic, oxidative, and photolytic stress. These findings are instrumental for guiding formulation development, defining appropriate storage conditions, and establishing robust analytical methods for quality control. Further studies should focus on the definitive structural elucidation of the major degradation products to fully map the degradation pathways.

References

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 9-Chloro-3,4-dihydro-8,13-dihydroxy-2,2,5,10-tetramethyl-4,11-dioxo-2H,11H-[1][5]benzodioxepino[2,3-g]-1-benzopyran-7-carboxaldehyde. American Chemical Society. Retrieved from [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2021). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PubMed. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. National Library of Medicine. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Preprints.org. (2022). Development and Validation of UPLC-Qtof-MS Method for Blood Analysis of Amphetamine-Related Drug Isomers. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is intrinsically linked to its biological activity. For cyclic systems like 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a comprehensive understanding of its conformational preferences is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for the conformational analysis of this and related benzodioxepine structures. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive research in the field.

The seven-membered dioxepine ring in the target molecule is not planar and can adopt several conformations, primarily the chair and the twist-boat forms. The equilibrium between these conformers, and the energy barriers to their interconversion, are influenced by the nature and position of substituents on both the aromatic and the heterocyclic rings. The chloro and carbaldehyde groups on the benzene ring of our target molecule are expected to influence the electronic properties and may have a subtle effect on the conformational equilibrium of the dioxepine ring.

Comparative Analysis of Key Analytical Techniques

The conformational analysis of flexible molecules like this compound necessitates a multi-pronged approach. While no single technique can provide a complete picture, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling offers a robust framework for elucidating the conformational landscape.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Conformation in solution, dynamic processes (ring inversion), relative populations of conformers, through-space proton proximities (NOE), and dihedral angles (coupling constants).Provides data on the solution-state conformation, which is often more biologically relevant. Allows the study of dynamic equilibria.Provides time-averaged data for rapidly interconverting conformers at room temperature. Requires variable temperature studies for resolving individual conformers.
X-ray Crystallography Precise solid-state conformation, bond lengths, and bond angles.Provides an unambiguous, high-resolution structure of a single conformer.[1]The solid-state conformation may not be the most stable or biologically relevant conformation in solution. Requires a suitable single crystal.
Computational Modeling (DFT) Relative energies of different conformers, energy barriers for interconversion, and predicted geometric parameters.Allows for the systematic exploration of the entire conformational space.[2] Provides energetic insights that are difficult to obtain experimentally.The accuracy of the results is highly dependent on the chosen functional and basis set. Solvent effects need to be carefully considered.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For a molecule like this compound, a combination of one-dimensional and two-dimensional NMR experiments, particularly at variable temperatures, is essential.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or CHF₂Cl for very low temperatures) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.

  • Initial ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz). This spectrum will likely show time-averaged signals for the protons on the flexible dioxepine ring.

  • Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H NMR spectrum at each temperature.

  • Coalescence and Slow-Exchange Spectra: As the temperature decreases, the rate of interconversion between conformers slows down. At the coalescence temperature (Tc), the signals for the exchanging protons will broaden significantly. Below Tc, in the slow-exchange regime, separate signals for the different conformers (e.g., chair and twist-boat) may be observed. A study on 1,5-benzodioxepin revealed a mixture of the chair (80%) and twist-boat (20%) conformations in solution at low temperatures.[3]

  • Data Analysis: From the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange spectrum, the free energy of activation (ΔG‡) for the conformational interchange can be calculated using the Eyring equation. The relative populations of the conformers can be determined by integrating the signals at low temperatures.

  • 2D NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum at a temperature where the conformer populations are well-defined (preferably in the slow-exchange regime).

  • Data Analysis: The presence of cross-peaks in the NOESY/ROESY spectrum indicates through-space proximity (typically < 5 Å) between protons. This information is crucial for distinguishing between different conformers. For instance, specific NOEs between axial and equatorial protons in the dioxepine ring can help to confirm a chair or twist-boat conformation.

G cluster_NMR NMR Spectroscopy Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) RT_NMR ¹H NMR at Room Temp (Time-averaged signals) VT_NMR Variable Temperature NMR (Lowering temperature) Coalescence Coalescence & Slow Exchange (Broadening and splitting) NOESY 2D NOESY/ROESY (Through-space correlations) Data_Analysis Data Analysis (ΔG‡, Conformer Ratios, 3D Structure)

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. While this conformation may not be the dominant one in solution, it provides a crucial reference point with precise bond lengths and angles.

  • Crystallization: The primary challenge is to grow a single crystal of sufficient quality. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule. For related heterocyclic systems, X-ray analysis has often revealed specific conformations, such as a boat-shaped conformation for the diazepine ring in some benzodiazepine derivatives.[4]

Computational Modeling: Exploring the Energy Landscape

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. They allow for the exploration of the potential energy surface of the molecule, providing insights into the relative stabilities of different conformers and the energy barriers between them.

  • Initial Conformer Search: A preliminary conformational search is performed using a less computationally expensive method, such as molecular mechanics (e.g., with the MMFF94 force field), to identify a set of low-energy conformers. It is advisable to consider a broad energy range (at least 10 kcal/mol) to ensure all relevant conformations are included.[2]

  • Geometry Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization using a suitable DFT functional and basis set. The M06-2X functional with a 6-31G(d) basis set is a good choice for main group thermochemistry and accounts for dispersion forces to some extent.[5]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Solvent Effects: To better mimic the solution-state environment, it is crucial to include solvent effects in the calculations, for example, by using a polarizable continuum model (PCM).[6]

  • Data Analysis: The relative energies of the conformers are calculated, and a Boltzmann distribution is used to estimate their populations at a given temperature. The transition states between conformers can also be located to determine the energy barriers for interconversion.

G Start Initial Molecular Structure MM_Search Molecular Mechanics Conformational Search Start->MM_Search Low_Energy_Conformers Set of Low-Energy Conformers MM_Search->Low_Energy_Conformers DFT_Opt DFT Geometry Optimization (e.g., M06-2X/6-31G(d)) Low_Energy_Conformers->DFT_Opt Freq_Calc Frequency Calculations DFT_Opt->Freq_Calc Solvent_Model Inclusion of Solvent Effects (PCM) Freq_Calc->Solvent_Model Final_Energies Relative Gibbs Free Energies Solvent_Model->Final_Energies Analysis Boltzmann Population Analysis & Energy Barriers Final_Energies->Analysis End Conformational Landscape Analysis->End

The Influence of Substituents

The conformational preferences of the benzodioxepine ring are sensitive to the presence of substituents. For instance, a study on a dimethyl derivative of 1,5-benzodioxepin showed a shift in the conformational equilibrium towards the twist-boat form compared to the unsubstituted parent compound.[3] In the case of this compound, the electronic effects of the chloro and carbaldehyde groups are primarily on the aromatic ring. While their steric bulk is minimal in relation to the dioxepine ring, they can influence the overall dipole moment and intermolecular interactions, which could subtly affect the conformational equilibrium in different solvents.

Conclusion

A comprehensive conformational analysis of this compound and its analogues requires a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. Dynamic NMR is indispensable for characterizing the conformational dynamics in solution, while NOE data provides crucial distance restraints. X-ray crystallography offers a high-resolution snapshot of the solid-state conformation. DFT calculations serve to explore the entire conformational space and provide a theoretical framework for understanding the experimental observations. By judiciously combining these techniques, researchers can build a detailed and accurate model of the conformational landscape of these important heterocyclic compounds, which is a critical step in rational drug design and development.

References

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. Available at: [Link]

  • Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. RSC Publishing. Available at: [Link]

  • Chemical structures of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine oximes 1-3. ResearchGate. Available at: [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Available at: [Link]

  • Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Science Publishing. Available at: [Link]

  • Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Available at: [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PMC. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. ResearchGate. Available at: [Link]

  • Control by Ring Substitution of the Conformation Change Dynamics in Photochromic Polypeptides. PubMed. Available at: [Link]

  • NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. ResearchGate. Available at: [Link]

  • Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR. ACS Omega. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available at: [Link]

  • Substituent effects on the aromaticity of carbocyclic five-membered rings. RSC Publishing. Available at: [Link]

  • Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. PubMed. Available at: [Link]

  • Nonconventional NMR Spin-Coupling Constants in Oligosaccharide Conformational Modeling: Structural Dependencies Determined from Density Functional Theory Calculations. PMC. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative. NIH. Available at: [Link]

  • A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI. Available at: [Link]

  • Surface Enhanced NMR Spectroscopy by Dynamic Nuclear Polarization. ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[5][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PMC. Available at: [Link]

  • Conformational analysis of six-membered rings in solution: Ring puckering coordinates derived from vicinal NMR proton-proton coupling constants. ResearchGate. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. Available at: [Link]

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. PubChem. Available at: [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]

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Bridging the Gap: A Comparative Guide to In Silico and Experimental Data for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational modeling and empirical validation is not merely beneficial—it is paramount. This guide provides an in-depth comparison of in silico predictive data against established experimental methodologies for the characterization of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde , a heterocyclic scaffold of interest. For researchers, scientists, and drug development professionals, understanding the correlations and divergences between these two data paradigms is critical for accelerating lead optimization, minimizing resource expenditure, and fostering innovation.

The benzodioxepine moiety is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting activities ranging from antibacterial to neuroprotective.[1][2] The introduction of a chloro-substituent and a reactive carbaldehyde group modifies the electronic and steric properties of the molecule, making it a compelling candidate for further derivatization and biological screening. Herein, we dissect the predicted and plausible experimental data for this molecule, offering insights into the causality behind the scientific choices made at each stage.

The Experimental Approach: Synthesis and Characterization

The generation of reliable experimental data is the bedrock of chemical science. The protocols described below are designed to be self-validating, providing clear benchmarks for the synthesis and structural elucidation of the target compound.

Synthesis via Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic ring such as the benzodioxepine system is efficiently achieved through the Vilsmeier-Haack reaction.[3] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Protocol Choice: The Vilsmeier-Haack reaction is selected for its high efficiency and regioselectivity with activated aromatic substrates. The ether linkages of the dioxepine ring donate electron density to the aromatic ring, activating it towards electrophilic attack, primarily at the para-position to the ether groups, yielding the desired 7-carbaldehyde isomer.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Allow the mixture to stir for 30 minutes at 0°C to ensure the complete formation of the chloromethyliminium salt (the Vilsmeier reagent).

  • Substrate Addition: Dissolve the starting material, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent), in a minimal amount of dry DMF or dichloromethane. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Hydrolysis: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization

Table 1: Expected Experimental Spectroscopic Data

Technique Expected Observations
¹H NMR δ ~9.8 ppm (s, 1H, -CHO), δ ~7.4-7.6 ppm (m, 2H, Ar-H), δ ~4.3 ppm (t, 2H, -OCH₂), δ ~4.2 ppm (t, 2H, -OCH₂), δ ~2.2 ppm (p, 2H, -CH₂CH₂CH₂-)
¹³C NMR δ ~191 ppm (CHO), δ ~160-165 ppm (Ar C-O), δ ~130-140 ppm (Ar C-Cl, Ar C-CHO), δ ~115-125 ppm (Ar C-H), δ ~70 ppm (-OCH₂), δ ~30 ppm (-CH₂CH₂CH₂-)
FT-IR (cm⁻¹) ~2850 & 2750 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~800-900 (C-H bend, aromatic), ~750 (C-Cl stretch)
Mass Spec (EI) Expected M⁺ at m/z 212 and [M+2]⁺ at m/z 214 (approx. 3:1 ratio for ³⁵Cl/³⁷Cl). Key fragments from loss of -CHO (m/z 183/185), and retro-Diels-Alder fragmentation of the dioxepine ring.

The In Silico Approach: Computational Prediction

Computational chemistry provides powerful tools to predict molecular properties, offering a cost-effective way to screen candidates and interpret experimental results.[6][7] Density Functional Theory (DFT) is a robust method for predicting spectroscopic data with a favorable balance of accuracy and computational cost.[8]

Computational Methodology for Spectral Prediction

The following protocol outlines a standard approach for predicting NMR and IR spectra.

Causality of Protocol Choice: The B3LYP functional is a widely used hybrid functional that provides good results for a broad range of organic molecules. The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is crucial for accurately describing the electronic environment and, consequently, the spectroscopic properties. The GIAO (Gauge-Including Atomic Orbital) method is the standard for reliable NMR chemical shift calculations.

  • Structure Optimization: The 3D structure of this compound is first optimized using DFT at the B3LYP/6-31G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Shielding Tensors: The magnetic shielding tensors are calculated for the optimized structure using the GIAO method at the B3LYP/6-31G(d,p) level.

  • Chemical Shift Conversion: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory (δ = σ_ref - σ_calc).

Head-to-Head Comparison: Experimental vs. In Silico

The true value is found in the direct comparison of these datasets. The following table summarizes the expected experimental values alongside the predicted in silico results.

Table 2: Comparison of Experimental and In Silico Spectroscopic Data

Parameter Expected Experimental Value In Silico Prediction (DFT/B3LYP/6-31G(d,p)) Analysis of Correlation
¹H NMR (Aldehyde) ~9.8 ppm~9.7 - 9.9 ppmHigh correlation expected. The chemical environment of the aldehyde proton is well-defined.
¹³C NMR (Carbonyl) ~191 ppm~189 - 193 ppmHigh correlation. Carbonyl carbons are generally predicted with good accuracy by DFT methods.[9]
IR (C=O Stretch) ~1685 cm⁻¹~1690 - 1710 cm⁻¹Good correlation. DFT calculations often slightly overestimate vibrational frequencies due to the harmonic approximation. A scaling factor is sometimes applied.
IR (C-Cl Stretch) ~750 cm⁻¹~740 - 760 cm⁻¹Moderate correlation. This region can be complex, but the prediction should fall within a reasonable window.

Workflow Visualization

The interplay between experimental and computational workflows is crucial for a comprehensive analysis.

G cluster_0 Experimental Workflow cluster_1 In Silico Workflow exp_start Start: Define Target Molecule synthesis Synthesis (Vilsmeier-Haack) exp_start->synthesis purification Purification (Chromatography) synthesis->purification exp_analysis Spectroscopic Analysis (NMR, IR, MS) purification->exp_analysis exp_data Experimental Data exp_analysis->exp_data comparison Data Comparison & Validation exp_data->comparison silico_start Start: Define Target Molecule optimization Geometry Optimization (DFT) silico_start->optimization freq_calc Frequency Calculation (IR) optimization->freq_calc nmr_calc NMR Shielding Calculation (GIAO) optimization->nmr_calc silico_data Predicted Data freq_calc->silico_data nmr_calc->silico_data silico_data->comparison conclusion Structural Confirmation / Refinement comparison->conclusion caption Fig. 1: Integrated workflow for experimental and in silico analysis.

Caption: Integrated workflow for experimental and in silico analysis.

Conclusion: A Symbiotic Relationship

This guide illustrates that while experimental data provides the definitive ground truth, in silico predictions offer invaluable foresight and interpretative power. For a molecule like this compound, computational models can predict spectroscopic fingerprints with a high degree of accuracy, aiding in the interpretation of complex spectra and confirming successful synthesis.[10] In a drug discovery context, this dual approach allows for the rapid virtual screening of derivatives and the confident characterization of synthesized leads, ultimately creating a more efficient and informed research and development pipeline.[11]

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